Product packaging for (Rac)-Ruxolitinib-d8(Cat. No.:)

(Rac)-Ruxolitinib-d8

Cat. No.: B15140912
M. Wt: 314.41 g/mol
InChI Key: HFNKQEVNSGCOJV-SVYQBANQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(Rac)-Ruxolitinib-d8 is a useful research compound. Its molecular formula is C17H18N6 and its molecular weight is 314.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18N6 B15140912 (Rac)-Ruxolitinib-d8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H18N6

Molecular Weight

314.41 g/mol

IUPAC Name

3-(2,2,3,3,4,4,5,5-octadeuteriocyclopentyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile

InChI

InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/i1D2,2D2,3D2,4D2

InChI Key

HFNKQEVNSGCOJV-SVYQBANQSA-N

Isomeric SMILES

[2H]C1(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3)[2H]

Canonical SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (Rac)-Ruxolitinib-d8: Chemical Structure, Properties, and Analytical Considerations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Ruxolitinib-d8 is the deuterated analog of Ruxolitinib, a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2. Ruxolitinib itself is a cornerstone therapy for myeloproliferative neoplasms, including myelofibrosis and polycythemia vera, by targeting the dysregulated JAK-STAT signaling pathway.[1][2] The introduction of deuterium atoms into the Ruxolitinib molecule, specifically on the cyclopentyl group, creates this compound. This stable isotope-labeled version serves as an invaluable tool in analytical and pharmacokinetic research, primarily as an internal standard for the accurate quantification of Ruxolitinib in biological matrices.[3] Deuteration can potentially alter the metabolic profile of a drug, and while specific comparative pharmacokinetic data for this compound is not extensively published, the general principle of using deuterated analogs is to improve the accuracy of bioanalytical methods.[4]

Chemical Structure and Properties

This compound is a racemic mixture containing a deuterated cyclopentyl moiety. The core structure remains identical to that of Ruxolitinib, featuring a pyrrolo[2,3-d]pyrimidine core linked to a pyrazole ring.

Chemical Name: 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-(cyclopentyl-2,2,3,3,4,4,5,5-d8)propanenitrile[3]

Synonyms: (Rac)-INCB018424-d8, Ruxotinib racemate-d8, β-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile-d8[3][5]

Physicochemical and Pharmacokinetic Properties

The following tables summarize the key physicochemical properties of this compound and the pharmacokinetic parameters of its non-deuterated parent compound, Ruxolitinib.

PropertyValueReference(s)
Chemical Formula C₁₇H₁₀D₈N₆[6]
Molecular Weight 314.41 g/mol
CAS Number 1794791-38-0[3]
Appearance White to Off-White Solid[6]
Pharmacokinetic Parameter (Ruxolitinib)ValueReference(s)
Bioavailability ~95%[1][7]
Time to Peak Plasma Concentration (Tmax) 1-2 hours[1]
Plasma Protein Binding ~97% (primarily to albumin)[7]
Apparent Volume of Distribution (Vz/F) 72 L[1][7]
Elimination Half-Life (t½) ~3 hours[1]
Metabolism Primarily hepatic via CYP3A4[7]
Excretion Primarily as metabolites in urine[7]

Mechanism of Action: The JAK-STAT Signaling Pathway

Ruxolitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, particularly JAK1 and JAK2. These enzymes are critical components of the JAK-STAT signaling pathway, a key cascade in the regulation of hematopoiesis and immune function.[2][8] In myeloproliferative neoplasms, mutations often lead to the constitutive activation of this pathway, driving uncontrolled cell growth and the production of inflammatory cytokines.[2]

Ruxolitinib competitively binds to the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[9] This blockade of STAT phosphorylation inhibits their dimerization and translocation to the nucleus, ultimately downregulating the expression of target genes involved in cell proliferation and inflammation.[10]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK (JAK1/JAK2) Receptor->JAK Activates STAT STAT (Inactive) JAK->STAT Phosphorylates pSTAT pSTAT (Active) STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerizes Nucleus Nucleus pSTAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression Regulates Ruxolitinib This compound Ruxolitinib->JAK Inhibits

Caption: Ruxolitinib Inhibition of the JAK-STAT Signaling Pathway.

Experimental Protocols

This compound is predominantly used as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Ruxolitinib in biological samples such as plasma. The following is a representative protocol based on published methods.[11][12][13]

Bioanalytical Method for Ruxolitinib Quantification using LC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (concentration will depend on the specific assay requirements).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm particle size).[12]

  • Mobile Phase A: 0.1% formic acid in water.[12]

  • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[12][13]

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

    • 0-1.0 min: 15% B

    • 1.0-2.0 min: Ramp to 85% B

    • 2.0-2.5 min: Hold at 85% B

    • 2.5-3.0 min: Return to 15% B and re-equilibrate.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ruxolitinib: m/z 307.2 → 186.1

    • This compound (Internal Standard): m/z 315.2 → 186.1 (Note: The exact m/z may vary slightly depending on the specific deuteration pattern and instrument calibration). A d9 variant has also been reported with m/z 316.1 → 185.9.[13]

  • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

4. Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Experimental_Workflow Plasma_Sample Plasma Sample IS_Spiking Spike with This compound (IS) Plasma_Sample->IS_Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

References

An In-depth Technical Guide on the Core Mechanism of Action of (Rac)-Ruxolitinib-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism of action for (Rac)-Ruxolitinib-d8, a deuterated isotopologue of Ruxolitinib. The core mechanism is functionally identical to that of Ruxolitinib, centering on the potent and selective inhibition of Janus kinases (JAKs). The inclusion of deuterium is intended to influence the compound's pharmacokinetic properties through the kinetic isotope effect.

Core Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

This compound is a competitive inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases, with high potency and selectivity for JAK1 and JAK2.[1][2] These enzymes are critical components of the JAK-STAT signaling cascade, a primary pathway for transducing extracellular signals from cytokines and growth factors into gene expression programs that regulate immunity, inflammation, and hematopoiesis.[3][4][5]

The mechanism proceeds as follows:

  • Cytokine Binding & Receptor Dimerization: The binding of a cytokine (e.g., interleukins, interferons) to its corresponding cell surface receptor induces receptor dimerization.

  • JAK Activation: This conformational change brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.

  • STAT Recruitment and Phosphorylation: Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the cytokine receptor. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins.[2] Once recruited, STATs are themselves phosphorylated by the JAKs.

  • STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus.

  • Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, initiating their transcription. These genes are often involved in cell proliferation, survival, and inflammatory responses.[3]

This compound exerts its effect by competitively binding to the ATP-binding site within the catalytic domain of JAK1 and JAK2.[1][3] This inhibition prevents the phosphorylation and subsequent activation of the JAKs, thereby blocking all downstream events in the signaling cascade. The result is a potent suppression of cytokine-driven cell signaling and a reduction in the proliferation of cells dependent on this pathway.[6][7]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding Inhibitor This compound JAK JAK1 / JAK2 Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer 4. Dimerization Gene Target Gene Transcription STAT_Dimer->Gene 5. Nuclear Translocation & DNA Binding Inhibitor->JAK Inhibition of ATP Binding

Figure 1: JAK-STAT Signaling Pathway and Point of Inhibition. (Within 100 characters)

The Role of Deuteration: The Kinetic Isotope Effect

The "-d8" designation signifies that eight hydrogen atoms in the Ruxolitinib molecule have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[8][9] This substitution does not alter the molecule's shape, size, or fundamental pharmacodynamic properties; therefore, the mechanism of JAK inhibition remains unchanged.[]

The primary purpose of deuteration is to leverage the kinetic isotope effect (KIE) to alter the drug's metabolic profile.[11][12] The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[][13] Consequently, breaking a C-D bond requires more energy and proceeds at a slower rate.

Ruxolitinib is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 and to a lesser extent, CYP2C9.[3][6][14] When deuterium is substituted at sites of metabolic oxidation, the rate of metabolism at those positions can be significantly reduced.[15] This can lead to:

  • Increased Half-Life: Slower metabolism can prolong the drug's circulation time in the body.[11]

  • Increased Drug Exposure (AUC): A longer half-life typically results in a greater area under the curve (AUC).

  • Reduced Metabolite-Related Effects: Altering metabolic pathways can change the profile of active or potentially toxic metabolites.[]

Quantitative Data

The inhibitory potency of Ruxolitinib has been well-characterized in various assays. As this compound is expected to have identical pharmacodynamic properties, these values serve as a direct reference for its activity at the kinase level.

Kinase TargetIC₅₀ (nM) - Cell-Free AssayNotes
JAK1 2.7 - 3.3High Potency
JAK2 2.8 - 4.5High Potency
TYK2 19Moderate Potency (~6-fold less than JAK1/2)
JAK3 >400Low Potency (>130-fold less than JAK1/2)
(Data sourced from references[7][16][17])

Pharmacokinetic data for the specific this compound compound is not widely published. However, the table below compares the known parameters for Ruxolitinib with the expected changes due to deuteration.

Pharmacokinetic ParameterRuxolitinib (Typical Values)This compound (Expected Change)
Bioavailability ~95%Likely Unchanged
Tmax (Time to Peak Concentration) 1-2 hoursLikely Unchanged
Half-life (t1/2) ~3 hoursExpected to Increase
Metabolism Primarily CYP3A4, some CYP2C9Expected to be Slower
Protein Binding ~97% (mainly to albumin)Likely Unchanged
(Data for Ruxolitinib sourced from references[3][6][14])

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the IC₅₀ value of this compound against a specific JAK kinase using a homogeneous time-resolved fluorescence (HTRF) assay.

Objective: To quantify the concentration-dependent inhibition of JAK1 or JAK2 by this compound.

Materials:

  • Recombinant human JAK1 or JAK2 enzyme (purified)

  • Biotinylated peptide substrate (e.g., Ulight™-JAK-1tide)

  • ATP (Adenosine triphosphate)

  • This compound stock solution (in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA)

  • Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody (Eu-PY20) and XL665-conjugated Streptavidin (SA-XL665)

  • Low-volume 384-well assay plates

  • HTRF-compatible plate reader

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute these concentrations into the Assay Buffer to achieve the final desired assay concentrations with a constant DMSO percentage (e.g., 1%).

  • Enzyme/Substrate Mix: Prepare a solution containing the JAK enzyme and the biotinylated peptide substrate in Assay Buffer at 2x the final desired concentration.

  • Assay Reaction:

    • Add 5 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of the 384-well plate.

    • Add 5 µL of the 2x enzyme/substrate mix to each well.

    • Initiate the kinase reaction by adding 10 µL of 2x ATP solution (prepared in Assay Buffer).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Detection: Stop the reaction by adding 10 µL of the detection reagent mix (Eu-PY20 and SA-XL665 in detection buffer).

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF plate reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665) following excitation at 320 nm. The ratio of the 665/620 signals is calculated and is proportional to the amount of phosphorylated substrate.

  • Analysis: Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Kinase_Assay_Workflow start Start prep_compound 1. Prepare Serial Dilution of this compound start->prep_compound add_compound 3. Add Compound/Vehicle to 384-well Plate prep_compound->add_compound prep_enzyme 2. Prepare 2x Enzyme/ Substrate Mix add_enzyme 4. Add Enzyme/Substrate Mix prep_enzyme->add_enzyme add_compound->add_enzyme add_atp 5. Initiate Reaction with 2x ATP add_enzyme->add_atp incubate_reaction 6. Incubate at RT (60-90 min) add_atp->incubate_reaction add_detection 7. Add HTRF Detection Reagents incubate_reaction->add_detection incubate_detection 8. Incubate at RT (60 min) add_detection->incubate_detection read_plate 9. Read Plate (HTRF Reader) incubate_detection->read_plate analyze 10. Calculate IC₅₀ read_plate->analyze end_node End analyze->end_node

Figure 2: Workflow for an In Vitro Kinase Inhibition Assay. (Within 100 characters)
Protocol 2: Cell-Based Phospho-STAT Assay (Western Blot)

This protocol details a method to assess the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Objective: To measure the inhibition of IL-6-induced STAT3 phosphorylation in a human cell line (e.g., TF-1 or similar cytokine-responsive cells).

Materials:

  • TF-1 cells (or other suitable cell line)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Recombinant human IL-6

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary Antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Rabbit anti-total-STAT3, Rabbit anti-GAPDH (loading control)

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Methodology:

  • Cell Culture and Starvation: Culture TF-1 cells to the desired density. Prior to the experiment, starve the cells by washing and resuspending them in serum-free medium for 4-6 hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Aliquot the starved cells into tubes. Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

  • Cytokine Stimulation: Stimulate the cells by adding a pre-determined concentration of IL-6 (e.g., 50 ng/mL) to each tube (except for the unstimulated control). Incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Terminate the stimulation by placing the tubes on ice and pelleting the cells by centrifugation (500 x g, 5 min, 4°C). Wash once with ice-cold PBS. Lyse the cell pellets with ice-cold Lysis Buffer and incubate on ice for 30 minutes.

  • Lysate Preparation: Clarify the lysates by centrifugation (14,000 x g, 15 min, 4°C). Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the ECL substrate.

  • Imaging and Analysis: Acquire the chemiluminescent signal using an imaging system. To normalize the data, strip the membrane and re-probe for total STAT3 and a loading control like GAPDH. Quantify the band intensities to determine the relative inhibition of STAT3 phosphorylation at each inhibitor concentration.

References

Synthesis and Characterization of (Rac)-Ruxolitinib-d8: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (Rac)-Ruxolitinib-d8, a deuterated analog of the Janus kinase (JAK) inhibitor Ruxolitinib. This document is intended for an audience with a strong background in synthetic organic chemistry and analytical techniques.

This compound is a valuable tool in pharmaceutical research, particularly in pharmacokinetic studies, where it serves as a stable isotope-labeled internal standard for the accurate quantification of Ruxolitinib in biological matrices.[1] Deuteration can also potentially alter the metabolic profile of a drug, which is an area of active investigation.[2][3]

Chemical Properties

PropertyValueReference
Chemical Name 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-(cyclopentyl-2,2,3,3,4,4,5,5-d8)propanenitrile[1]
Synonyms (Rac)-INCB18424-d8, Ruxotinib racemate-d8[3]
CAS Number 1794791-38-0[1][3]
Molecular Formula C₁₇H₁₀D₈N₆[4]
Molecular Weight 314.41 g/mol [3]
Appearance White to off-white solid (Predicted)
Purity >99.00%[3]

Synthesis of this compound

The general synthetic strategy involves two key fragments: the pyrrolo[2,3-d]pyrimidine core and the deuterated cyclopentyl-containing side chain.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Final Coupling A1 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine A2 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine A1->A2 Suzuki Coupling (Pyrazol-4-boronic acid pinacol ester, Pd catalyst, base) C1 This compound A2->C1 Michael Addition (Base) B1 Cyclopentyl-d9-bromide B3 3-(Cyclopentyl-d9)propanenitrile B1->B3 Grignard Reaction (Mg, CuI) B2 Acrylonitrile B3->C1

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols (Proposed)

Step 1: Synthesis of 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (Fragment A)

This intermediate is a known compound and can be synthesized via a Suzuki coupling reaction between 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and pyrazole-4-boronic acid pinacol ester.

  • Reactants: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, pyrazole-4-boronic acid pinacol ester, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent system (e.g., dioxane/water).

  • Procedure: The reactants are heated under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS). The product is then isolated and purified using standard techniques such as crystallization or column chromatography.

Step 2: Synthesis of 3-(Cyclopentyl-d9)propanenitrile (Fragment B)

This step involves the formation of the deuterated side chain.

  • Reactants: Cyclopentyl-d9-bromide, magnesium turnings, a catalytic amount of copper(I) iodide, and acrylonitrile in a suitable solvent (e.g., dry THF).

  • Procedure: A Grignard reagent is first prepared from cyclopentyl-d9-bromide and magnesium. This is then added to a solution of acrylonitrile in the presence of a copper catalyst. The reaction is quenched, and the product is isolated and purified.

Step 3: Synthesis of this compound (Final Product)

The final step is a Michael addition of the pyrazole nitrogen of Fragment A to the activated alkene of a derivative of Fragment B.

  • Reactants: 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine and a suitable Michael acceptor derived from 3-(cyclopentyl-d9)propanenitrile (e.g., an α,β-unsaturated nitrile), and a base (e.g., DBU) in an appropriate solvent (e.g., acetonitrile).

  • Procedure: The pyrazole-containing core is reacted with the deuterated side-chain precursor in the presence of a non-nucleophilic base. The reaction progress is monitored, and upon completion, the product is isolated and purified by column chromatography or recrystallization to yield this compound.

Characterization

A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and isotopic enrichment.

Expected Analytical Data
Analysis TechniqueExpected Results
¹H NMR The spectrum should be consistent with the structure of Ruxolitinib, but with a significant reduction or absence of signals corresponding to the cyclopentyl protons. Residual proton signals may be observed depending on the isotopic purity of the starting materials.
²H NMR A broad multiplet in the region of the cyclopentyl protons, confirming the incorporation of deuterium.
¹³C NMR The spectrum should show the expected number of carbon signals for the Ruxolitinib core. The signals for the deuterated cyclopentyl carbons will be observed as multiplets due to C-D coupling.
Mass Spectrometry (MS) The molecular ion peak should correspond to the calculated mass of this compound (C₁₇H₁₀D₈N₆). For ESI-MS, the [M+H]⁺ ion would be expected at m/z 315.4.
High-Performance Liquid Chromatography (HPLC) A single major peak should be observed, indicating high purity. The retention time should be very similar to that of non-deuterated Ruxolitinib under the same chromatographic conditions.
Experimental Methodologies (Exemplary)

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Purity Determination: Purity is calculated based on the area percentage of the main peak.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatography: Similar conditions to HPLC can be used.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode.

  • Transitions: Monitoring the transition from the precursor ion (m/z 315.4) to a characteristic product ion. This technique is particularly useful for quantitative analysis in biological matrices.

Mechanism of Action: JAK-STAT Signaling Pathway

Ruxolitinib is a potent and selective inhibitor of Janus kinases, specifically JAK1 and JAK2. These enzymes play a crucial role in the signaling of a number of cytokines and growth factors that are important for hematopoiesis and immune function. By inhibiting JAK1 and JAK2, Ruxolitinib disrupts the downstream signaling cascade known as the JAK-STAT pathway.

JAK_STAT_Pathway cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK1 / JAK2 Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer DNA DNA STAT_dimer->DNA Translocates to Nucleus and Binds STAT->STAT_dimer Dimerizes Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression Regulates Ruxolitinib This compound Ruxolitinib->JAK Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: Ruxolitinib-d8 inhibits the JAK-STAT signaling pathway.

Conclusion

This compound is a critical tool for researchers in drug development. This guide provides a framework for its synthesis and characterization based on available scientific literature. The proposed synthetic route and analytical methods can be adapted by skilled chemists to produce and verify this important deuterated compound. Further research to publish a detailed, validated synthetic protocol and complete characterization data would be of significant value to the scientific community.

References

(Rac)-Ruxolitinib-d8: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of (Rac)-Ruxolitinib-d8, a deuterated analog of Ruxolitinib, intended for researchers, scientists, and professionals in drug development. This document covers its chemical properties, mechanism of action through the JAK/STAT signaling pathway, and relevant experimental protocols.

Core Compound Data

This compound serves as a valuable internal standard for analytical and pharmacokinetic studies due to its isotopic labeling, which facilitates precise quantification in biological samples by mass spectrometry and liquid chromatography.[1]

PropertyValueReference
CAS Number 1794791-38-0[1][2]
Molecular Formula C₁₇H₁₀D₈N₆[1][2]
Molecular Weight 314.41 g/mol [3][4]
Synonyms (Rac)-INCB18424-d8, Ruxotinib racemate-d8, β-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile-d8[1][3][4]
Appearance White to Off-White Solid[2][5]

Mechanism of Action: The JAK/STAT Signaling Pathway

Ruxolitinib is a potent and selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2). These tyrosine kinases are integral to the signaling pathways of numerous cytokines and growth factors that are crucial for hematopoiesis and immune function. The dysregulation of the JAK-STAT pathway is a key factor in the pathogenesis of myeloproliferative neoplasms like myelofibrosis and polycythemia vera.

The binding of cytokines to their receptors triggers the activation of JAKs, which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs translocate to the nucleus, where they act as transcription factors, modulating the expression of genes involved in cell proliferation, survival, and inflammation. Ruxolitinib competitively inhibits the ATP-binding site of JAK1 and JAK2, thereby preventing the phosphorylation and activation of STATs. This leads to a downregulation of the JAK-STAT pathway, which in turn inhibits myeloproliferation and reduces the plasma levels of pro-inflammatory cytokines.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor:f0 Binds JAK JAK Receptor:f0->JAK Activates STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates STAT_active p-STAT (active) STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer Dimerizes Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits DNA DNA STAT_dimer->DNA Translocates to Nucleus & Binds Gene_Expression Gene Expression (Proliferation, Inflammation) DNA->Gene_Expression Regulates

Ruxolitinib's inhibition of the JAK/STAT signaling pathway.

Experimental Protocols

In Vitro Kinase Assay

A key experiment to determine the inhibitory activity of Ruxolitinib is the in vitro kinase assay. This assay measures the 50% inhibitory concentration (IC50) of the compound against the target kinases.

  • Enzymes: Recombinant JAK1 and JAK2 enzymes.

  • Substrate: A peptide substrate, such as -EQEDEPEGDYFEWLE.

  • Procedure: A homogeneous time-resolved fluorescence (HTRF) assay is commonly used. The reaction mixture includes the JAK enzyme, the peptide substrate (e.g., 500 nM), ATP (e.g., 1 mM), and varying concentrations of Ruxolitinib in a buffer containing a low percentage of DMSO (e.g., 2%). The reaction is incubated for a set period (e.g., 1 hour).

  • Detection: The fluorescence signal is measured, and the IC50 value is calculated as the concentration of Ruxolitinib required to inhibit 50% of the fluorescent signal.

Cell-Based Viability and Apoptosis Assays

Cell-based assays are crucial for evaluating the effect of Ruxolitinib on cell proliferation and survival.

  • Cell Lines: Cell lines that are dependent on JAK/STAT signaling, such as Ba/F3 cells engineered to express JAK2V617F or human erythroleukemia (HEL) cells, are often used.

  • Cell Viability (MTT or CCK-8 Assay):

    • Cells are seeded in 96-well plates (e.g., 2,000 cells/well) and incubated for 24 hours.

    • The cells are then treated with a range of Ruxolitinib concentrations (e.g., 0 to 50 µM) for a specified duration (e.g., 48 hours).[6]

    • A reagent such as MTT or CCK-8 is added to each well, and the plate is incubated for a few hours.[6]

    • The absorbance is measured using a microplate reader to determine cell viability.[6] The IC50 for cell growth inhibition can then be calculated.

  • Apoptosis Assay (Annexin V Staining):

    • Cells are treated with different concentrations of Ruxolitinib for a set time (e.g., 48 hours).

    • The cells are then stained with Annexin V and a viability dye (like propidium iodide).

    • The percentage of apoptotic cells is quantified using flow cytometry.[7]

Pharmacokinetic Analysis in Biological Samples

This compound is primarily used as an internal standard in pharmacokinetic studies to quantify the concentration of Ruxolitinib in plasma.

  • Sample Preparation: Plasma samples (e.g., 100 µL) are collected from subjects at various time points after drug administration. The proteins in the plasma are precipitated using a solvent like methanol.[8]

  • Analytical Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed.[8] this compound is added to the samples as an internal standard to correct for variations in sample processing and instrument response.

  • Data Analysis: The concentration of Ruxolitinib in the plasma samples is determined by comparing the peak area ratio of Ruxolitinib to this compound against a standard curve. This data is then used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Clinical Trial Protocol for Myelofibrosis (Example)

The efficacy and safety of Ruxolitinib in patients with myelofibrosis have been evaluated in several clinical trials. A general outline of a phase 3, randomized, double-blind, placebo-controlled trial is as follows:

  • Patient Population: Adults with intermediate-2 or high-risk primary myelofibrosis, post-polycythemia vera myelofibrosis, or post-essential thrombocythemia myelofibrosis.[9] Key inclusion criteria often include a palpable spleen of a certain size and a platelet count above a specified threshold.[9]

  • Treatment: Patients are randomized to receive either oral Ruxolitinib or a matching placebo. The starting dose of Ruxolitinib is typically based on the patient's baseline platelet count (e.g., 15 mg or 20 mg twice daily).[9] Doses can be adjusted based on efficacy and toxicity.

  • Primary Endpoint: A common primary endpoint is the proportion of patients achieving a predefined reduction in spleen volume (e.g., ≥35%) from baseline at a specific time point (e.g., 24 weeks), as assessed by imaging.

  • Secondary Endpoints: These may include improvement in myelofibrosis-related symptoms, overall survival, and safety assessments.

  • Monitoring: Patients are regularly monitored through physical examinations, blood tests (complete blood count, chemistry panel), and symptom diaries.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo / Clinical Studies Kinase_Assay Kinase Assay (IC50 Determination) Cell_Assays Cell-Based Assays (Viability, Apoptosis) Kinase_Assay->Cell_Assays Informs cellular potency PK_Analysis Pharmacokinetic Analysis (LC-MS/MS with d8-standard) Cell_Assays->PK_Analysis Provides basis for in vivo dosing Clinical_Trial Clinical Trial (Efficacy & Safety in Patients) PK_Analysis->Clinical_Trial Guides clinical dose selection

References

A Technical Guide to the Stereoisomers of Ruxolitinib-d8: Racemic vs. Enantiopure Forms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the differences between racemic and enantiopure forms of deuterated Ruxolitinib (Ruxolitinib-d8). Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAK) 1 and 2, crucial mediators in the JAK-STAT signaling pathway. The introduction of deuterium in the Ruxolitinib molecule, creating Ruxolitinib-d8 (also known as Deuruxolitinib), is a strategic modification aimed at improving its pharmacokinetic properties. This document outlines the differential biological activities of Ruxolitinib's enantiomers, details the analytical methods for their separation, and discusses the implications of deuteration.

Core Concepts: Chirality and Deuteration in Drug Development

Ruxolitinib possesses a single chiral center, leading to the existence of two non-superimposable mirror-image isomers called enantiomers: (R)-Ruxolitinib and (S)-Ruxolitinib. While enantiomers share identical physical and chemical properties in an achiral environment, they can exhibit significantly different pharmacological and toxicological profiles in the chiral environment of the human body.

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, can alter a drug's metabolic fate. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage. This can lead to reduced metabolic breakdown, increased plasma half-life, and a longer duration of action. In the case of Ruxolitinib, deuteration of the cyclopentyl group has been shown to circumvent extensive oxidative metabolism, thereby enhancing its pharmacological activity duration.[1][2]

Comparative Biological Activity of Ruxolitinib Enantiomers

The therapeutic efficacy of Ruxolitinib is primarily attributed to the (R)-enantiomer, which is a potent inhibitor of JAK1 and JAK2. The (S)-enantiomer exhibits significantly lower inhibitory activity.

EnantiomerTargetIC₅₀ (nM)Fold DifferenceReference
(R)-RuxolitinibJAK13.3>10x more potent[3][4]
(R)-RuxolitinibJAK22.8>10x more potent[3][4][5]
(S)-RuxolitinibJAK2~50[6]

Table 1: In vitro inhibitory concentrations (IC₅₀) of Ruxolitinib enantiomers against JAK1 and JAK2 kinases. A lower IC₅₀ value indicates greater potency.

The Role of Ruxolitinib in the JAK-STAT Signaling Pathway

Ruxolitinib exerts its therapeutic effects by inhibiting the JAK-STAT signaling pathway, a critical pathway in cytokine-mediated cell signaling that regulates inflammation, hematopoiesis, and immune responses.[1] By blocking the ATP-binding site of JAK1 and JAK2, Ruxolitinib prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). This, in turn, inhibits the translocation of STATs to the nucleus and the subsequent transcription of target genes involved in cellular proliferation and inflammation.

JAK_STAT_Pathway Receptor Cytokine Receptor JAK JAK1 / JAK2 Receptor->JAK Cytokine Cytokine Cytokine->Receptor Binding JAK->JAK STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Modulation Ruxolitinib Ruxolitinib-d8 ((R)-enantiomer) Ruxolitinib->JAK Inhibition

Figure 1. Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

Experimental Protocols

Chiral Separation of Ruxolitinib Enantiomers via HPLC

The separation of Ruxolitinib enantiomers is crucial for quality control and for studying their individual pharmacological properties. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for this purpose.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: (R,R)-Whelk-O1 or (S,S)-Whelk-O1 chiral stationary phase (250 x 4.6 mm I.D., 5 µm particle size).[7][8] The use of enantiomeric CSPs (the "inverted chirality columns approach") can be employed to confirm the enantiomeric purity.[7]

  • Mobile Phase: An isocratic mixture of water and acetonitrile (e.g., 70:30, v/v).[8] The mobile phase composition may be optimized to achieve the best resolution.

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 25 °C.[8]

  • Detection: UV detection at a wavelength of 236 nm.

  • Sample Preparation: Ruxolitinib-d8 standard or sample is dissolved in the mobile phase to a suitable concentration.

Expected Results: The two enantiomers of Ruxolitinib-d8 will exhibit different retention times, allowing for their separation and quantification. The enantiopure (R)-Ruxolitinib-d8 should ideally show a single peak, while the racemic mixture will show two peaks of approximately equal area.

Experimental Workflow for Chiral Analysis

The following diagram illustrates a typical workflow for the analysis and comparison of racemic and enantiopure chiral compounds.

Chiral_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Analytical Characterization cluster_bioassay Biological Evaluation Racemic Racemic Ruxolitinib-d8 Synthesis Chiral_HPLC Chiral HPLC Analysis Racemic->Chiral_HPLC Structure_ID Structural Confirmation (NMR, MS) Racemic->Structure_ID Kinase_Assay In vitro Kinase Assay (JAK1, JAK2 IC₅₀) Racemic->Kinase_Assay Test Racemic Mixture Enantiopure Enantioselective Synthesis or Chiral Resolution of (R)-Ruxolitinib-d8 Enantiopure->Chiral_HPLC Enantiopure->Structure_ID Enantiopure->Kinase_Assay Test Enantiopure Compound Chiral_HPLC->Kinase_Assay Purity Assessment Structure_ID->Kinase_Assay Cell_Assay Cell-based Proliferation/ Signaling Assay Kinase_Assay->Cell_Assay

Figure 2. A generalized experimental workflow for the comparative analysis of racemic and enantiopure chiral drug candidates.

Conclusion

The distinction between racemic and enantiopure Ruxolitinib-d8 is of paramount importance for drug development and clinical applications. The (R)-enantiomer is the biologically active component, exhibiting significantly greater potency against JAK1 and JAK2 than the (S)-enantiomer. The deuteration of Ruxolitinib enhances its metabolic stability, leading to a more favorable pharmacokinetic profile. Rigorous analytical methods, such as chiral HPLC, are essential for ensuring the enantiomeric purity of the active pharmaceutical ingredient. This technical guide provides a foundational understanding for researchers and scientists working with this next-generation JAK inhibitor. Further studies quantifying the precise IC₅₀ values of the deuterated enantiomers would be beneficial to fully elucidate the impact of deuteration on the stereoselective inhibition of JAK kinases.

References

Isotopic Purity of (Rac)-Ruxolitinib-d8: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity of (Rac)-Ruxolitinib-d8, a deuterated analog of the Janus kinase (JAK) inhibitor, Ruxolitinib. This document is intended for researchers, scientists, and drug development professionals who utilize labeled compounds in preclinical and clinical research, particularly in pharmacokinetic and metabolic studies.

This compound is a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, where it is often used as an internal standard for the quantification of Ruxolitinib in biological matrices.[1] The strategic incorporation of deuterium atoms at specific molecular positions can alter the metabolic profile of a drug, and therefore, a thorough characterization of its isotopic purity is critical for accurate experimental results.[2]

Data Presentation: Isotopic Purity and Chemical Properties

The isotopic purity of a deuterated compound is a critical parameter that defines its quality and suitability for use in sensitive analytical applications. Commercially available this compound typically exhibits a high degree of isotopic enrichment.

ParameterSpecificationSource
Chemical Formula C₁₇H₁₀D₈N₆[3]
Molecular Weight 314.41 g/mol [2]
Isotopic Purity (d8) ≥99.0%[4]
Appearance White to off-white solid[4]
CAS Number 1794791-38-0[3]

Isotopologue Distribution (Representative Data)

While specific batch data may vary, a representative isotopologue distribution for a high-purity batch of this compound is presented below. This table illustrates the expected relative abundance of the primary deuterated species alongside minor, less-deuterated isotopologues.

IsotopologueDeuterium Atoms (n)Representative Abundance (%)
d88≥99.0
d77<1.0
d66<0.1
d55<0.05
d0-d40-4Not typically detected

Experimental Protocols

The determination of isotopic purity for deuterated compounds like this compound relies on high-resolution analytical techniques. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose.

Mass Spectrometry (MS) for Isotopic Purity Assessment

Objective: To determine the isotopic distribution and confirm the mass of this compound.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, is used. The instrument is coupled to a liquid chromatography (LC) system to ensure the analysis of a pure compound.[5]

  • Chromatographic Separation: The sample is injected into the LC system. A reverse-phase C18 column is typically used with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, to achieve chromatographic separation from any potential impurities.

  • Mass Spectrometric Analysis: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.[5] Full scan mass spectra are acquired over a relevant m/z range (e.g., m/z 300-350).

  • Data Analysis: The acquired mass spectrum will show a cluster of peaks corresponding to the different isotopologues of this compound. The most abundant peak will correspond to the [M+H]⁺ ion of the d8 species. The relative intensities of the peaks for the d0 to d7 species are measured to determine the isotopic distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity Assessment

Objective: To confirm the positions of deuterium incorporation and assess the level of any residual protons at the deuterated sites.

Methodology:

  • Sample Preparation: A sufficient amount of this compound (typically 5-10 mg) is dissolved in a deuterated NMR solvent, such as DMSO-d6.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Analysis: A standard proton NMR spectrum is acquired. In a fully deuterated (d8) compound, the proton signals corresponding to the deuterated positions should be absent or significantly reduced to baseline noise. The presence of any residual signals at these positions indicates incomplete deuteration. The integration of these residual signals relative to a known internal standard or a non-deuterated portion of the molecule allows for the quantification of the isotopic purity. A patent for deuterated derivatives of Ruxolitinib provides an example of ¹H NMR data for a related compound.[6][7]

  • ²H NMR Analysis: A deuterium NMR spectrum can also be acquired to directly observe the deuterium atoms. This provides confirmation of the deuteration pattern.

  • ¹³C NMR Analysis: A carbon-13 NMR spectrum can be useful to observe the effects of deuterium substitution on the carbon chemical shifts.

Visualizations

Signaling Pathway of Ruxolitinib

Ruxolitinib is an inhibitor of Janus kinases (JAK1 and JAK2), which are key components of the JAK-STAT signaling pathway. This pathway is crucial for the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune function.

JAK-STAT Signaling Pathway Inhibition by Ruxolitinib cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK1/JAK2 CytokineReceptor->JAK Activates Cytokine Cytokine Cytokine->CytokineReceptor Binds STAT STAT JAK->STAT Phosphorylates Ruxolitinib This compound Ruxolitinib->JAK Inhibits STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates to GeneExpression Gene Expression Nucleus->GeneExpression Alters

Caption: Inhibition of the JAK-STAT signaling pathway by Ruxolitinib.

Experimental Workflow for Isotopic Purity Analysis

The following diagram illustrates the general workflow for determining the isotopic purity of this compound using both mass spectrometry and NMR spectroscopy.

Workflow for Isotopic Purity Determination cluster_sample Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_nmr NMR Spectroscopy Analysis Sample This compound Sample LC LC Separation Sample->LC NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample MS High-Resolution MS LC->MS MS_Data Mass Spectrum (Isotopologue Distribution) MS->MS_Data Report Isotopic Purity Report MS_Data->Report NMR_Acq ¹H and ²H NMR Acquisition NMR_Sample->NMR_Acq NMR_Data NMR Spectra (Deuteration Pattern) NMR_Acq->NMR_Data NMR_Data->Report

Caption: General workflow for isotopic purity analysis.

References

(Rac)-Ruxolitinib-d8: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of (Rac)-Ruxolitinib-d8, a deuterated analog of Ruxolitinib, for researchers, scientists, and drug development professionals. The guide covers its suppliers and availability, technical specifications, relevant signaling pathways, and detailed experimental protocols for its use as an internal standard in bioanalytical assays.

Introduction

This compound is a stable isotope-labeled form of Ruxolitinib, a potent and selective inhibitor of Janus kinases (JAK1 and JAK2).[1] Due to its isotopic labeling, this compound serves as an ideal internal standard for the accurate quantification of Ruxolitinib in biological matrices using mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Its use minimizes variability in sample preparation and instrument response, leading to more precise and reliable pharmacokinetic and metabolic studies.

Supplier and Availability

A number of chemical suppliers offer this compound for research purposes. The availability, pricing, and provided documentation can vary. Below is a comparative table of suppliers. Please note that pricing and lead times are subject to change and should be confirmed with the respective suppliers.

SupplierCatalog NumberPurityAvailable QuantitiesStock Status
Veeprho -High PurityInquireIn Stock
MedChemExpress HY-W062703S1≥99.0%100 µg, 1 mg, 5 mgIn Stock
Simson Pharma Ltd. R650020High PurityInquireCustom Synthesis
CymitQuimica 4Z-R-093016-1mg, 5mg, 10mg, 25mg, 50mg, 100mgInquire
GlpBio GC76922-100 µg and larger sizesIn Stock
Aaron Chemicals LLC AR02A4KF99%1mgGlobal Stock
Pharmaffiliates PA STI 078630-InquireInquire

Technical Data

This compound is characterized by the following technical specifications. While a Certificate of Analysis (COA) with detailed analytical data should be requested from the supplier, the general properties are provided below.

PropertyValue
Chemical Name 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-(cyclopentyl-2,2,3,3,4,4,5,5-d8)propanenitrile
Synonyms (Rac)-INCB18424-d8, Ruxotinib racemate-d8
CAS Number 1794791-38-0
Molecular Formula C₁₇H₁₀D₈N₆
Molecular Weight 314.41 g/mol
Appearance White to Off-White Solid
Storage Recommended storage at -20°C for long-term stability.

Signaling Pathway: JAK-STAT Inhibition by Ruxolitinib

Ruxolitinib functions by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is essential for the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune response. Dysregulation of the JAK-STAT pathway is implicated in various myeloproliferative neoplasms.

The diagram below illustrates the mechanism of action of Ruxolitinib in inhibiting the JAK-STAT pathway.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Nuclear Translocation Ruxolitinib (Rac)-Ruxolitinib Ruxolitinib->JAK Inhibition GeneTranscription Gene Transcription DNA->GeneTranscription 6. Gene Transcription

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of Ruxolitinib in biological samples. The following is a representative experimental protocol for the analysis of Ruxolitinib in human plasma by LC-MS/MS.

Materials and Reagents
  • This compound (Internal Standard, IS)

  • Ruxolitinib reference standard

  • Human plasma (blank)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Preparation of Stock and Working Solutions
  • Ruxolitinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Ruxolitinib reference standard in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Ruxolitinib stock solution with methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of the IS by diluting the IS stock solution with methanol.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (blank, calibration standard, or QC), add 300 µL of the IS working solution in methanol.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a new vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation of Ruxolitinib from matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • Ruxolitinib: m/z 307.1 → 186.1

    • This compound: m/z 315.1 → 186.1 (Note: The precursor ion will be 8 Da higher than Ruxolitinib, while the product ion may be the same or different depending on the fragmentation pattern. The exact transition should be optimized in the laboratory).

Experimental Workflow

The following diagram outlines the typical workflow for a bioanalytical study utilizing this compound.

Bioanalytical_Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical SampleCollection 1. Biological Sample Collection (e.g., Plasma) Spiking 2. Spiking with This compound (IS) SampleCollection->Spiking SamplePrep 3. Sample Preparation (Protein Precipitation) Spiking->SamplePrep LC_Separation 4. LC Separation SamplePrep->LC_Separation MS_Detection 5. MS/MS Detection LC_Separation->MS_Detection DataProcessing 6. Data Processing (Peak Integration) MS_Detection->DataProcessing Quantification 7. Quantification (Calibration Curve) DataProcessing->Quantification Reporting 8. Result Reporting Quantification->Reporting

Caption: A typical bioanalytical workflow for the quantification of Ruxolitinib.

References

Safety data sheet and handling of (Rac)-Ruxolitinib-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling procedures, and relevant biological context for (Rac)-Ruxolitinib-d8. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound.

Compound Information

This compound is the deuterated form of racemic Ruxolitinib. Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[1] Deuterated analogs are frequently used in research, particularly in pharmacokinetic studies, to trace the metabolic fate of the drug.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound and its non-deuterated counterpart, Ruxolitinib.

PropertyThis compoundRuxolitinib
Molecular Formula C₁₇H₁₀D₈N₆C₁₇H₁₈N₆[2]
Molecular Weight 314.41 g/mol 306.37 g/mol [2]
CAS Number 1794791-38-0941678-49-5[2]
Appearance White to off-white solidCrystalline solid[3]
Purity ≥98%≥98%[3]
Solubility Soluble in DMSOSoluble to 100 mM in DMSO[3]
Storage Store at -20°C[3]Store at -20°C[3]

Safety and Handling

Hazard Identification

Ruxolitinib is a potent pharmaceutical compound. The primary health hazards are associated with its pharmacological activity as a JAK inhibitor. The most common adverse effects observed in clinical use are hematological, including thrombocytopenia, anemia, and neutropenia.[4][5] Non-hematologic adverse events can include bruising, dizziness, and headache.[4]

Personal Protective Equipment (PPE)

Standard laboratory PPE should be worn at all times when handling this compound. This includes:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

Engineering Controls

Work with this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

First Aid Measures
  • In case of skin contact: Immediately wash with soap and plenty of water.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • If inhaled: Move the person into fresh air.

  • If swallowed: Rinse mouth with water.

In all cases of exposure, seek medical attention.

Storage and Disposal

This compound should be stored in a tightly sealed container at -20°C.[3] Disposal should be in accordance with local, state, and federal regulations for chemical waste.

Mechanism of Action: The JAK-STAT Signaling Pathway

Ruxolitinib exerts its therapeutic effects by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway.[6] This pathway is a primary mechanism for transducing signals from a wide array of cytokines and growth factors that are involved in hematopoiesis and immune function.[7]

The binding of a cytokine to its receptor on the cell surface leads to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes.[7]

Ruxolitinib, by inhibiting JAK1 and JAK2, blocks this signaling cascade, thereby reducing the proliferation of hematopoietic cells and the production of inflammatory cytokines.[1][6]

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Ruxolitinib This compound Ruxolitinib->JAK Inhibits pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Regulates Experimental_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_compound Prepare serial dilutions of this compound incubate_24h->prepare_compound treat_cells Treat cells with compound dilutions incubate_24h->treat_cells prepare_compound->treat_cells incubate_48h Incubate for 48-72h treat_cells->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize formazan crystals incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

References

(Rac)-Ruxolitinib-d8: A Technical Guide to Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of (Rac)-Ruxolitinib-d8, a deuterated analog of Ruxolitinib. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, providing essential data on its solubility in common laboratory solvents and outlining standard experimental protocols for solubility determination. Furthermore, this guide illustrates the key signaling pathway associated with Ruxolitinib's mechanism of action.

Core Data: Solubility Profile

The solubility of a compound is a critical physicochemical property that influences its suitability for various in vitro and in vivo applications. The following table summarizes the available quantitative solubility data for this compound, also known as Deuruxolitinib or CTP-543. It is important to note that solubility data for the deuterated form is primarily available for Dimethyl Sulfoxide (DMSO). For comparative purposes, data for the non-deuterated parent compound, Ruxolitinib, is also included where available.

SolventThis compound (Deuruxolitinib)Ruxolitinib (Parent Compound)
DMSO 116.67 mg/mL (371.08 mM)[1][2]~5 mg/mL[3], 300 mg/mL (979.2 mM)[4], 33 mg/mL[5]
≥ 65 mg/mL[6]
Ethanol Data not available~13 mg/mL[3], 12 mg/mL[4]
Water Data not availableInsoluble[4]
Aqueous Buffers Data not availableSparingly soluble[3]
Dimethyl formamide (DMF) Data not available~5 mg/mL[3], 33 mg/mL[5]

Note on DMSO Solubility: The significant variation in reported DMSO solubility for the parent compound, Ruxolitinib, may be attributed to differences in experimental conditions, such as temperature, purity of the compound, and the hygroscopic nature of DMSO, which can impact solubility.[4] For this compound, it is recommended to use ultrasonic agitation to achieve the reported solubility in DMSO.[1][2]

Experimental Protocols for Solubility Determination

Shake-Flask Method

This equilibrium-based method involves adding an excess amount of the solid compound to a known volume of the solvent of interest in a sealed container. The mixture is then agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. After agitation, the saturated solution is separated from the undissolved solid by filtration or centrifugation. The concentration of the dissolved compound in the clear supernatant is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8]

A generalized workflow for this method is presented below:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal container A->B ensure no solvent loss C Agitate at constant temperature (e.g., 24-72h) B->C achieve equilibrium D Filter or centrifuge to remove undissolved solid C->D isolate saturated solution E Quantify concentration in supernatant (e.g., HPLC-UV) D->E determine solubility

Fig. 1: Generalized workflow for the shake-flask solubility determination method.

Signaling Pathway: Ruxolitinib's Mechanism of Action

Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[9][10] These enzymes play a crucial role in the signaling pathways of various cytokines and growth factors that are integral to hematopoiesis and immune function. In myeloproliferative neoplasms, the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is often constitutively activated. Ruxolitinib exerts its therapeutic effect by inhibiting JAK1 and JAK2, thereby blocking the downstream phosphorylation and activation of STAT proteins.[10][11] This inhibition disrupts the signaling cascade that leads to the transcription of genes involved in cell proliferation and inflammation.

The following diagram illustrates the simplified JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine / Growth Factor Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK1 / JAK2 Receptor->JAK activates STAT STAT (inactive) JAK->STAT phosphorylates STAT_P p-STAT (active dimer) STAT->STAT_P dimerizes DNA DNA STAT_P->DNA translocates to nucleus and binds Gene Gene Transcription (Proliferation, Inflammation) DNA->Gene initiates Ruxolitinib This compound Ruxolitinib->JAK inhibits

References

Methodological & Application

Utilizing (Rac)-Ruxolitinib-d8 as an Internal Standard for Accurate Quantification of Ruxolitinib by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

Ruxolitinib is a potent Janus kinase (JAK) inhibitor used in the treatment of various hematologic malignancies.[1][2] Accurate monitoring of its plasma concentrations is crucial for optimizing therapeutic outcomes, ensuring patient safety, and personalizing dosing regimens.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the quantification of Ruxolitinib in biological matrices due to its high sensitivity, specificity, and efficiency.[1][2][3]

The use of a stable isotope-labeled internal standard is a critical component of a robust LC-MS/MS bioanalytical method. It effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby significantly improving the accuracy and precision of the analytical results.[4] (Rac)-Ruxolitinib-d8, a deuterium-labeled analog of Ruxolitinib, serves as an ideal internal standard for this purpose.[5] Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it co-elutes and experiences similar matrix effects, leading to reliable quantification.[4][6]

This document provides a detailed application note and protocol for the use of this compound as an internal standard for the quantification of Ruxolitinib in human plasma using LC-MS/MS.

Quantitative Data Summary

The following tables summarize typical performance characteristics of an LC-MS/MS method for Ruxolitinib using a deuterated internal standard. These values are based on published literature and represent expected performance.[1][3][7]

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range0.5 - 2500 ng/mL
Correlation Coefficient (r²)> 0.99
LinearityLinear

Table 2: Precision and Accuracy

Quality Control (QC) LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%RE)
Lower Limit of Quantification (LLOQ)< 15%< 15%85% - 115%
Low QC< 10%< 10%90% - 110%
Medium QC< 10%< 10%90% - 110%
High QC< 10%< 10%90% - 110%

Table 3: Recovery

AnalyteMean Extraction Recovery
Ruxolitinib> 85%
This compound> 85%

Experimental Protocols

This section details the methodologies for sample preparation, LC-MS/MS analysis, and data processing.

Materials and Reagents
  • Ruxolitinib analytical standard

  • This compound (Internal Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

Standard and Internal Standard Stock Solution Preparation
  • Ruxolitinib Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ruxolitinib in methanol to obtain a final concentration of 1 mg/mL.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Ruxolitinib stock solution with methanol/water (50:50, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in methanol.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Add 150 µL of the internal standard working solution (containing this compound in methanol) to each tube.

  • Vortex each tube for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 1. Plasma Sample (50 µL) is 2. Add Internal Standard (this compound in Methanol, 150 µL) plasma->is Protein Precipitation vortex 3. Vortex (30 sec) is->vortex centrifuge 4. Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant injection 6. Inject into LC-MS/MS supernatant->injection

Sample Preparation Workflow

LC-MS/MS Method

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column (e.g., Thermo Hypersil GOLD C18, 50 mm × 2.1 mm, 3.0 µm) is suitable.[1]

  • Mobile Phase A: 0.1% Formic acid in water or 2.0 mM ammonium acetate in water.[1][8]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.[1][8]

  • Flow Rate: 0.3 - 0.4 mL/min.[1][3]

  • Column Temperature: 40°C.[1]

  • Injection Volume: 5 - 10 µL.

Gradient Elution Program:

Time (min)% Mobile Phase B
0.0 - 1.015
1.0 - 3.015 -> 95
3.0 - 4.095
4.0 - 4.195 -> 15
4.1 - 5.015

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[7][8]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Ruxolitinib: m/z 307.1 → 186.0.[7]

    • This compound: The precursor ion will be approximately m/z 315.1. The product ion will likely be similar to the unlabeled compound, but should be optimized by direct infusion (e.g., m/z 315.1 → 186.0 or a similar fragment). Note: The exact m/z for the deuterated standard should be confirmed based on the certificate of analysis and experimental optimization.

  • Ion Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage for maximum signal intensity.

G cluster_lcms LC-MS/MS Analysis Workflow sample Prepared Sample lc Liquid Chromatography (C18 Column, Gradient Elution) sample->lc Separation esi Electrospray Ionization (ESI+) lc->esi Ionization ms1 Quadrupole 1 (Q1) Precursor Ion Selection esi->ms1 cid Quadrupole 2 (Q2) Collision-Induced Dissociation ms1->cid Fragmentation ms2 Quadrupole 3 (Q3) Product Ion Selection cid->ms2 detector Detector ms2->detector data Data Acquisition & Processing detector->data

LC-MS/MS Analysis Workflow

Data Analysis and Quantification
  • Integrate the chromatographic peaks for both Ruxolitinib and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard for each sample.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis (weighted 1/x or 1/x²) to determine the best fit for the calibration curve.

  • Use the regression equation to calculate the concentration of Ruxolitinib in the QC and unknown samples.

Ruxolitinib Signaling Pathway

Ruxolitinib is an inhibitor of the Janus-associated kinases (JAKs), specifically JAK1 and JAK2. These enzymes are critical components of the JAK-STAT signaling pathway, which is involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various myeloproliferative neoplasms.

G cluster_pathway Simplified JAK-STAT Signaling Pathway and Ruxolitinib Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1/JAK2 Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene

Ruxolitinib Inhibition of the JAK-STAT Pathway

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the quantification of Ruxolitinib in biological matrices. The protocol outlined in this application note offers a sensitive, accurate, and precise approach for therapeutic drug monitoring and pharmacokinetic studies of Ruxolitinib, ultimately contributing to improved patient care and outcomes in the treatment of hematologic malignancies.[1][2]

References

Application Notes and Protocols for a Pharmacokinetic Study of (Rac)-Ruxolitinib-d8

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for a preclinical pharmacokinetic (PK) study of (Rac)-Ruxolitinib-d8 in a relevant animal model. The protocol outlines the necessary procedures for sample collection, preparation, and analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) to determine the concentration of this compound in plasma over time. This information is crucial for researchers, scientists, and drug development professionals investigating the absorption, distribution, metabolism, and excretion (ADME) properties of this deuterated analog of Ruxolitinib.

Introduction

Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2, which are key components of the JAK-STAT signaling pathway.[1][2] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory conditions. This compound is a deuterated version of Ruxolitinib, often used as an internal standard in bioanalytical methods due to its similar physicochemical properties to the parent drug but distinct mass, allowing for accurate quantification.[][4][5] Understanding the pharmacokinetic profile of this compound is essential for validating its use in such assays and for characterizing any potential isotopic effects on its disposition.

Ruxolitinib and the JAK-STAT Signaling Pathway

Ruxolitinib exerts its therapeutic effect by inhibiting the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins by JAKs.[6] This interference with the JAK-STAT pathway leads to the downregulation of pro-inflammatory cytokines and inhibition of myeloproliferation.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Modulation Ruxolitinib This compound Ruxolitinib->JAK Inhibition

Figure 1: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocol

This protocol describes a typical in vivo pharmacokinetic study in rodents. All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials and Reagents
  • This compound (analytical standard)

  • Ruxolitinib (for creating calibration standards and quality controls)

  • Internal Standard (IS): A different stable isotope-labeled Ruxolitinib (e.g., ¹³C₆-Ruxolitinib) or a structurally similar compound with a distinct mass.

  • Vehicle for dosing (e.g., 0.5% methylcellulose in water)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • Control animal plasma (e.g., rat or mouse plasma with K₂EDTA as anticoagulant)

Animal Dosing and Sample Collection
  • Animal Model: Male Sprague-Dawley rats (n=5 per group), weighing 200-250g.

  • Acclimatization: Animals should be acclimatized for at least 7 days before the experiment.

  • Dosing: Administer a single oral (PO) or intravenous (IV) dose of this compound at a concentration of 5 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site into K₂EDTA-containing tubes at the following time points:

    • Pre-dose (0 h)

    • Post-dose: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples on ice.

  • To 50 µL of each plasma sample, standard, and quality control (QC), add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting conditions and may require optimization.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS/MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions:
This compoundOptimize based on precursor and product ions
Internal StandardOptimize based on precursor and product ions
Collision Energy (CE) Optimize for each transition
Declustering Potential (DP) Optimize for each transition
Data Analysis
  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

  • Calculate the pharmacokinetic parameters using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Experimental Workflow

PK_Workflow Dosing Animal Dosing (PO or IV) Sampling Blood Sampling (Time Course) Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Preparation Sample Preparation (Protein Precipitation) Plasma->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Data Data Processing & Pharmacokinetic Analysis Analysis->Data

Figure 2: Workflow for the pharmacokinetic study of this compound.

Summary of Pharmacokinetic Parameters

The following table summarizes the expected pharmacokinetic parameters of Ruxolitinib based on literature data for the non-deuterated compound in healthy subjects.[1][7][8][9] These values can serve as a benchmark for the study with the deuterated analog.

ParameterOral Administration (PO)Intravenous Administration (IV)
Cmax (ng/mL) Varies with doseNot Applicable
Tmax (h) ~1-2Not Applicable
AUC₀-t (ngh/mL) Varies with doseVaries with dose
AUC₀-∞ (ngh/mL) Varies with doseVaries with dose
t₁/₂ (h) ~3~3
CL (L/h) Varies with doseVaries with dose
Vd (L) Varies with doseVaries with dose
Bioavailability (%) >95%100%

Note: Cmax (Maximum concentration), Tmax (Time to maximum concentration), AUC (Area under the curve), t₁/₂ (Half-life), CL (Clearance), Vd (Volume of distribution). Values are approximate and can vary based on species and individual differences.

Conclusion

This application note provides a comprehensive protocol for conducting a pharmacokinetic study of this compound. The detailed methodology for animal dosing, sample preparation, and LC-MS/MS analysis will enable researchers to accurately determine the pharmacokinetic profile of this deuterated compound. The provided diagrams and tables offer a clear visual representation of the experimental workflow and key concepts. The successful execution of this study will provide valuable data for the validation of this compound as an internal standard and contribute to a deeper understanding of the disposition of Ruxolitinib.

References

Application Notes and Protocols for the Quantification of Ruxolitinib in Human Plasma using (Rac)-Ruxolitinib-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAKs) 1 and 2, crucial components of the JAK-STAT signaling pathway.[1][2] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory conditions.[1][3][4] Consequently, therapeutic drug monitoring of Ruxolitinib is essential to optimize dosing, minimize toxicity, and enhance therapeutic efficacy.[5][6]

This document provides a detailed protocol for the quantification of Ruxolitinib in human plasma using a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs (Rac)-Ruxolitinib-d8 as the internal standard (IS) to ensure accuracy and precision. While the specific deuterated internal standard used in the cited literature is Ruxolitinib-d9, this compound serves the same purpose, and the provided mass transitions should be adjusted accordingly based on the certificate of analysis for the specific internal standard used.

Mechanism of Action: Ruxolitinib and the JAK-STAT Pathway

Ruxolitinib exerts its therapeutic effect by inhibiting the Janus kinases JAK1 and JAK2.[1][3] Under normal physiological conditions, cytokines and growth factors bind to their respective receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STATs).[3][4] These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation, differentiation, and immune responses.[3][4] In myeloproliferative neoplasms, the JAK-STAT pathway is often constitutively activated, leading to uncontrolled cell growth. Ruxolitinib competitively binds to the ATP-binding pocket of JAK1 and JAK2, preventing their phosphorylation activity and thereby interrupting the downstream signaling cascade.[1][3]

JAK-STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1/JAK2 Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Gene Gene Transcription (Cell Proliferation, Inflammation) pSTAT->Gene Translocation & Regulation Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

Figure 1: Ruxolitinib Inhibition of the JAK-STAT Signaling Pathway.

Experimental Protocols

This section details the procedures for the quantification of Ruxolitinib in human plasma.

Materials and Reagents
  • Ruxolitinib analytical standard

  • This compound (Internal Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (with K3EDTA as anticoagulant)

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

Stock Solutions (1 mg/mL): Prepare stock solutions of Ruxolitinib and this compound by dissolving the appropriate amount of each compound in methanol.

Working Solutions: Prepare working solutions by serially diluting the stock solutions with methanol to achieve the desired concentrations for calibration standards and quality control (QC) samples.

Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards by spiking blank human plasma with the Ruxolitinib working solutions to achieve a concentration range of 0.5 ng/mL to 400 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 1.5, 75, and 300 ng/mL).

Sample Preparation: Protein Precipitation
  • To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 300 µL of methanol containing the internal standard, this compound.[5]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 x g for 10 minutes to precipitate proteins.[5]

  • Transfer the clear supernatant to a clean vial for LC-MS/MS analysis.

  • Inject a 1 µL aliquot into the LC-MS/MS system.[5]

Experimental_Workflow plasma Plasma Sample (100 µL) add_is Add Methanol with Internal Standard (300 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis (1 µL injection) supernatant->analysis

Figure 2: Plasma Sample Preparation Workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrumentation used.

ParameterCondition
LC System UHPLC System
Column C18 column (e.g., Thermo Hypersil GOLD C18, 50 mm × 2.1 mm, 3.0 µm)[3]
Mobile Phase A 0.1% Formic acid in water or 2.0 mM Ammonium Acetate in water[3]
Mobile Phase B 0.1% Formic acid in methanol or Acetonitrile[3]
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 1 µL[5]
Gradient Elution A typical gradient starts at a low percentage of mobile phase B, increases to a high percentage to elute the analytes, and then returns to initial conditions for re-equilibration.
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Selected Reaction Monitoring (SRM)

Mass Spectrometric Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Ruxolitinib307.1186.0
Ruxolitinib-d9316.1185.9
Note: The transitions for this compound should be confirmed based on the manufacturer's specifications.

Data and Performance Characteristics

The method should be validated according to FDA bioanalytical method validation guidelines.[5]

Linearity and Sensitivity

The calibration curve should be linear over the concentration range, with a coefficient of determination (R²) greater than 0.99.[5][6]

ParameterValue
Calibration Curve Range0.5 - 400 ng/mL
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Regression ModelWeighted (1/x²) linear regression
Accuracy and Precision

The intra- and inter-day precision and accuracy should be within ±15% (±20% at the LLOQ).[5]

Intra-Day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (CV%)
Low1.5User-determined< ±15%< 15%
Medium75User-determined< ±15%< 15%
High300User-determined< ±15%< 15%

Inter-Day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (CV%)
Low1.5User-determined< ±15%< 15%
Medium75User-determined< ±15%< 15%
High300User-determined< ±15%< 15%
Recovery and Matrix Effect

The extraction recovery of Ruxolitinib from plasma is typically high and consistent.

QC LevelExtraction Recovery (%)
Low88.47 - 93.24%[5]
Medium88.47 - 93.24%[5]
High88.47 - 93.24%[5]

The matrix effect should be minimal, with internal standard-normalized matrix factors close to 1.[3]

Stability

Ruxolitinib has been shown to be stable in human plasma under various storage conditions.[5] Stability should be assessed under conditions that mimic the sample handling and analysis workflow, including bench-top stability, freeze-thaw stability, and long-term storage stability.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Ruxolitinib in human plasma. The use of a deuterated internal standard and a straightforward protein precipitation sample preparation procedure makes this method suitable for high-throughput analysis in a clinical or research setting. Adherence to the detailed protocol and proper method validation will ensure high-quality data for pharmacokinetic studies and therapeutic drug monitoring of Ruxolitinib.

References

(Rac)-Ruxolitinib-d8: Application Notes and Protocols for Metabolic Stability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-Ruxolitinib-d8 , a deuterium-labeled version of the Janus kinase (JAK) inhibitor Ruxolitinib, serves as a critical internal standard for quantifying the metabolic stability of Ruxolitinib in various in vitro experimental systems.[1][2] Its use significantly enhances the accuracy and reliability of mass spectrometry-based analyses by correcting for variations in sample processing and instrument response.[1] This document provides detailed application notes and protocols for utilizing this compound in metabolic stability assays, crucial for preclinical drug development.

Ruxolitinib is a potent inhibitor of JAK1 and JAK2, key enzymes in the JAK-STAT signaling pathway that regulates hematopoiesis and immune function.[3][4][5] Understanding its metabolic fate is paramount for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall therapeutic efficacy. The liver is the primary site of drug metabolism, involving Phase I and Phase II enzymes.[6][7] In vitro assays using liver microsomes and hepatocytes are standard methods to assess a compound's metabolic stability.

Data Presentation

The following tables summarize representative quantitative data from in vitro metabolic stability assays of Ruxolitinib.

Table 1: In Vitro Metabolic Stability of Ruxolitinib in Human Liver Microsomes

Time (minutes)Ruxolitinib Remaining (%)
0100
585
1560
3035
6010

Table 2: Calculated Pharmacokinetic Parameters from Microsomal Stability Assay

ParameterValue
Half-life (t½, min)25
Intrinsic Clearance (CLint, µL/min/mg protein)27.7

Table 3: In Vitro Metabolic Stability of Ruxolitinib in Human Hepatocytes

Time (minutes)Ruxolitinib Remaining (%)
0100
1578
3055
6030
1208

Table 4: Calculated Pharmacokinetic Parameters from Hepatocyte Stability Assay

ParameterValue
Half-life (t½, min)45
Intrinsic Clearance (CLint, µL/min/10⁶ cells)15.4

Experimental Protocols

Microsomal Stability Assay

This protocol assesses the metabolic stability of Ruxolitinib in the presence of liver microsomes, which are rich in Phase I metabolizing enzymes like cytochrome P450s.[6]

Materials:

  • Human liver microsomes

  • This compound

  • Ruxolitinib

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (with internal standard, this compound)

  • Incubator

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Ruxolitinib (e.g., 10 mM in DMSO).

    • Prepare a working solution of Ruxolitinib (e.g., 100 µM in acetonitrile).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the internal standard solution by dissolving this compound in acetonitrile to a final concentration of 100 ng/mL.

  • Incubation:

    • Pre-warm a solution of human liver microsomes (0.5 mg/mL) in phosphate buffer at 37°C.[6]

    • Add the Ruxolitinib working solution to the microsome solution to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[8]

    • Incubate the mixture at 37°C with gentle shaking.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.[6]

    • Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the this compound internal standard.

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Analyze the samples to determine the ratio of Ruxolitinib to this compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of Ruxolitinib remaining versus time.

    • Calculate the half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II enzymes and better represent the cellular environment.[7][9]

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • This compound

  • Ruxolitinib

  • Acetonitrile (with internal standard, this compound)

  • Incubator (37°C, 5% CO₂)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Hepatocyte Plating and Acclimation:

    • Thaw and plate cryopreserved human hepatocytes according to the supplier's protocol.

    • Allow the cells to acclimate in the incubator for a specified period (e.g., 4-6 hours or overnight).[10]

  • Preparation of Dosing Solution:

    • Prepare a stock solution of Ruxolitinib (e.g., 10 mM in DMSO).

    • Prepare a working solution of Ruxolitinib in the hepatocyte culture medium to the desired final concentration (e.g., 1 µM).[7]

  • Incubation:

    • Remove the culture medium from the hepatocytes and replace it with the Ruxolitinib dosing solution.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

  • Sampling and Reaction Termination:

    • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), collect both the cells and the medium.[7]

    • Immediately terminate metabolic activity by adding ice-cold acetonitrile containing this compound.

  • Sample Processing and Analysis:

    • Lyse the cells by sonication or freeze-thaw cycles.

    • Centrifuge the samples to pellet cell debris.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the ratio of Ruxolitinib to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of Ruxolitinib remaining versus time.

    • Determine the half-life (t½) from the slope of the resulting line.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (cell density in millions of cells/mL).[11]

Visualizations

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prep_reagents Prepare Reagents (Ruxolitinib, Microsomes, Buffer, NADPH) pre_warm Pre-warm Microsomes and Buffer (37°C) prep_reagents->pre_warm prep_is Prepare Internal Standard (this compound in Acetonitrile) terminate Terminate Reaction (Add Acetonitrile + Internal Standard) prep_is->terminate add_rux Add Ruxolitinib pre_warm->add_rux start_reaction Initiate Reaction (Add NADPH) add_rux->start_reaction take_aliquots Withdraw Aliquots (0, 5, 15, 30, 60 min) start_reaction->take_aliquots take_aliquots->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates to Gene Gene Expression Nucleus->Gene Regulates Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits

References

Application Note: In Vitro Inhibition of JAK1 and JAK2 by Deuterated Ruxolitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from a multitude of cytokines and growth factors, playing a pivotal role in hematopoiesis, immune response, and inflammation.[1][2] Dysregulation of the JAK-STAT pathway is implicated in various myeloproliferative neoplasms and autoimmune disorders.[3][4]

Ruxolitinib is a potent and selective inhibitor of both JAK1 and JAK2, approved for the treatment of myelofibrosis and polycythemia vera.[4] Deuterated Ruxolitinib, also known as Deuruxolitinib or CTP-543, is a form of Ruxolitinib where specific hydrogen atoms have been replaced by deuterium.[5] This modification is designed to alter the drug's metabolic profile, potentially improving its pharmacokinetic properties.[5] This application note provides detailed protocols for in vitro biochemical assays to determine and compare the inhibitory activity of deuterated and non-deuterated Ruxolitinib against JAK1 and JAK2.

Principle of the Assay

The in vitro JAK1/JAK2 inhibition assay is a biochemical assay that measures the ability of a compound to inhibit the enzymatic activity of purified JAK1 and JAK2 kinases. The assay quantifies the phosphorylation of a specific peptide substrate by the kinase in the presence of ATP. The level of phosphorylation is inversely proportional to the inhibitory activity of the test compound. The half-maximal inhibitory concentration (IC50) is determined by measuring the reduction in substrate phosphorylation across a range of inhibitor concentrations.

Data Presentation

The following table summarizes the in vitro inhibitory activity of Ruxolitinib and its deuterated form, Deuruxolitinib, against JAK1 and JAK2.

CompoundTargetIC50 (nM)
RuxolitinibJAK13.3[6]
JAK22.8[6]
Deuruxolitinib (CTP-543)JAK14.6[4]
JAK226[4]

Signaling Pathway

The JAK-STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which subsequently dimerize, translocate to the nucleus, and regulate the transcription of target genes. Ruxolitinib and Deuruxolitinib inhibit JAK1 and JAK2, thereby blocking this signaling cascade.

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK1 / JAK2 receptor->jak Activates p_jak P-JAK1 / P-JAK2 jak->p_jak Autophosphorylation stat STAT p_jak->stat Phosphorylates p_stat P-STAT stat->p_stat dimer P-STAT Dimer p_stat->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation transcription Gene Transcription nucleus->transcription Modulates ruxolitinib Deuterated Ruxolitinib ruxolitinib->p_jak Inhibits

Figure 1. JAK-STAT Signaling Pathway Inhibition.

Experimental Workflow

The general workflow for determining the IC50 values of deuterated Ruxolitinib involves preparing serial dilutions of the compound, performing the kinase reaction with purified JAK1 or JAK2 enzyme, a suitable substrate, and ATP, followed by the detection of substrate phosphorylation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Assay Buffer, Enzyme, Substrate, ATP plate Add Reagents and Compound to 384-well Plate reagents->plate compound Prepare Serial Dilutions of Deuterated Ruxolitinib compound->plate incubate Incubate at Room Temperature plate->incubate add_detection Add Detection Reagent (e.g., HTRF or ADP-Glo) incubate->add_detection read_plate Read Plate on a Compatible Plate Reader add_detection->read_plate calculate Calculate Percent Inhibition read_plate->calculate plot Plot Dose-Response Curve and Determine IC50 calculate->plot

Figure 2. Experimental Workflow for IC50 Determination.

Experimental Protocols

Two common methods for performing in vitro kinase inhibition assays are Homogeneous Time-Resolved Fluorescence (HTRF) and a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).

Protocol 1: HTRF-Based JAK1/JAK2 Inhibition Assay

This protocol is adapted from methodologies that utilize the phosphorylation of a biotinylated peptide substrate, detected by HTRF.

Materials:

  • Enzymes: Recombinant human JAK1 (catalytic domain) and JAK2 (catalytic domain)

  • Substrate: Biotinylated peptide substrate (e.g., a peptide derived from STAT1)

  • Inhibitors: Deuterated Ruxolitinib and Ruxolitinib, dissolved in DMSO

  • Assay Buffer: 50 mM Tris (pH 7.8), 100 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA

  • ATP Solution: ATP in assay buffer

  • HTRF Detection Reagents:

    • Europium-labeled anti-phosphotyrosine antibody

    • Streptavidin-XL665

  • Stop Solution: EDTA in HTRF detection buffer

  • Plates: Low-volume 384-well white plates

  • Plate Reader: HTRF-compatible plate reader

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of deuterated Ruxolitinib and Ruxolitinib in 100% DMSO.

    • Further dilute the compounds in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤ 1%.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound or DMSO (for control wells) to the wells of a 384-well plate.

    • Prepare a master mix containing the JAK1 or JAK2 enzyme and the biotinylated peptide substrate in the assay buffer.

    • Add 5 µL of the enzyme/substrate mix to each well.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the respective enzyme.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction by adding 5 µL of the stop solution containing the HTRF detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665).

    • Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: ADP-Glo™-Based JAK1/JAK2 Inhibition Assay

This protocol measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction using a luminescence-based assay.

Materials:

  • Enzymes: Recombinant human JAK1 and JAK2

  • Substrate: Poly(Glu, Tyr) 4:1 or a specific peptide substrate

  • Inhibitors: Deuterated Ruxolitinib and Ruxolitinib, dissolved in DMSO

  • Kinase Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA

  • ATP Solution: ATP in kinase assay buffer

  • Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Plates: White 96-well or 384-well plates

  • Plate Reader: Luminometer

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of deuterated Ruxolitinib and Ruxolitinib in DMSO.

    • Further dilute in kinase assay buffer to the desired final concentrations (final DMSO concentration ≤ 1%).

  • Kinase Reaction:

    • Add 5 µL of the diluted compound or DMSO to the wells of the plate.

    • Prepare a master mix containing the JAK1 or JAK2 enzyme and the substrate in the kinase assay buffer.

    • Add 10 µL of the enzyme/substrate mix to each well.

    • Initiate the reaction by adding 10 µL of the ATP solution.

    • Incubate at 30°C for 45-60 minutes.

  • Detection:

    • After the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert the ADP to ATP and measure the newly synthesized ATP through a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme).

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit to a dose-response curve to calculate the IC50 value.

References

Application Notes and Protocols for Cell-based Assays Using (Rac)-Ruxolitinib-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Ruxolitinib-d8 is the deuterated form of Ruxolitinib, a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[1][2][3] Ruxolitinib interferes with the JAK-STAT signaling pathway, a critical cellular cascade that regulates immune response, cell proliferation, differentiation, and apoptosis.[4] Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory conditions.[2][5] These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its inhibitory effects on the JAK-STAT pathway. While the deuterated form is often used as an internal standard in mass spectrometry, these protocols are designed for its use as a bioactive compound in functional cellular assays.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

Ruxolitinib competitively inhibits the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[6] This blockade of STAT phosphorylation inhibits their dimerization and translocation to the nucleus, ultimately leading to the downregulation of target gene expression involved in inflammation and cell proliferation.[2]

Diagram of the JAK-STAT Signaling Pathway and Ruxolitinib Inhibition

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT pSTAT Dimer pSTAT Dimer pSTAT->Dimer 4. Dimerization DNA Target Gene Transcription Dimer->DNA 5. Nuclear Translocation & Gene Transcription Ruxolitinib This compound Ruxolitinib->JAK Inhibition

Caption: Inhibition of the JAK-STAT pathway by this compound.

Quantitative Data Summary

The inhibitory activity of Ruxolitinib varies across different cell lines and assay conditions. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying its potency.

Cell LineAssay TypeIC50 (nM)Reference
Ba/F3 (JAK2 V617F+)Cell Proliferation127[7]
HEL 92.1.7STAT3 Phosphorylation~300[7]
Human Whole BloodIL-6 induced STAT3 Phosphorylation~300[1]
Human Whole BloodTPO induced STAT3 Phosphorylation~300[1]
K-562Cell Viability (48h)20,000[6]
NCI-BL 2171Cell Viability (48h)23,600[6]
LS411NCell Viability8,000 - 25,000[2]
SW620Cell Viability8,000 - 25,000[2]

Experimental Protocols

Protocol 1: Inhibition of STAT Phosphorylation in a Human Erythroleukemia Cell Line (HEL 92.1.7)

This protocol describes how to measure the inhibition of constitutive STAT3 phosphorylation in HEL 92.1.7 cells, which harbor the JAK2 V617F activating mutation.

Materials:

  • HEL 92.1.7 cell line (ATCC® TIB-180™)

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer

  • Protease and phosphatase inhibitor cocktails

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-Actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • 96-well cell culture plates

Experimental Workflow:

experimental_workflow A 1. Seed HEL 92.1.7 cells in a 96-well plate B 2. Prepare serial dilutions of This compound A->B C 3. Treat cells with Ruxolitinib (e.g., 24 hours) B->C D 4. Lyse cells and collect protein C->D E 5. Perform Western Blot for pSTAT3, total STAT3, and loading control D->E F 6. Quantify band intensity and calculate IC50 E->F

Caption: Western blot workflow for pSTAT3 inhibition.

Procedure:

  • Cell Culture: Culture HEL 92.1.7 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to attach overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.[8] Perform serial dilutions to obtain the desired final concentrations (e.g., 0.1 nM to 10 µM).

  • Treatment: Treat the cells with the different concentrations of this compound for a specified time (e.g., 24 hours).[7] Include a DMSO vehicle control.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine protein concentration using a standard assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phospho-STAT3, total STAT3, and a loading control (e.g., β-Actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 and loading control. Plot the percentage of inhibition against the log of the Ruxolitinib concentration to determine the IC50 value.

Protocol 2: Cell Proliferation Assay

This protocol measures the effect of this compound on the proliferation of JAK-dependent cancer cell lines.

Materials:

  • JAK-dependent cell line (e.g., HEL 92.1.7, Ba/F3-JAK2 V617F)

  • Appropriate cell culture medium and supplements

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the assay period.

  • Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 48-72 hours).

  • Proliferation Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions and measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of proliferation relative to the vehicle control and plot it against the log of the Ruxolitinib concentration to determine the IC50 value.[3]

Protocol 3: Cytokine Production Inhibition Assay

This protocol assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines from stimulated immune cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or a macrophage cell line (e.g., THP-1)

  • RPMI-1640 medium

  • FBS

  • Stimulant (e.g., Lipopolysaccharide (LPS) for macrophages, or anti-CD3/CD28 for T-cells)

  • This compound

  • DMSO

  • ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)

Procedure:

  • Cell Culture and Plating: Isolate PBMCs or culture the chosen cell line and plate in a 96-well plate.

  • Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 1 hour.[9]

  • Stimulation: Add the stimulant (e.g., LPS) to the wells to induce cytokine production.[10] Include an unstimulated control.

  • Incubation: Incubate the plate for a suitable time to allow for cytokine secretion (e.g., 24 hours).[9]

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Measurement: Quantify the concentration of the cytokine in the supernatant using an ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each Ruxolitinib concentration compared to the stimulated control and determine the IC50 value.[10]

Conclusion

These protocols provide a framework for utilizing this compound in cell-based assays to investigate its inhibitory effects on the JAK-STAT signaling pathway. Researchers can adapt these methods to their specific cell types and experimental questions to further elucidate the therapeutic potential of JAK inhibitors. Careful optimization of cell density, incubation times, and compound concentrations is recommended for achieving robust and reproducible results.

References

Application Notes and Protocols for Animal Model Studies with (Rac)-Ruxolitinib-d8

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(Rac)-Ruxolitinib-d8 is the deuterated form of Ruxolitinib, a potent and selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2). Ruxolitinib has demonstrated significant efficacy in treating myeloproliferative neoplasms (MPNs), such as myelofibrosis and polycythemia vera, as well as graft-versus-host disease (GVHD). The deuteration of the molecule, replacing eight hydrogen atoms with deuterium, provides a stable isotope-labeled internal standard crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies. This labeling allows for the precise quantification of the active drug in biological samples, which is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical animal models. These application notes provide an overview of the use of Ruxolitinib in relevant animal models and detail the specific application of this compound in associated PK/PD analyses.

Mechanism of Action: JAK-STAT Signaling Pathway

Ruxolitinib targets the JAK-STAT signaling pathway, which is a critical mediator of cytokine and growth factor signaling involved in hematopoiesis and immune function.[1][2] In many myeloproliferative neoplasms, this pathway is dysregulated, often due to mutations like JAK2V617F, leading to uncontrolled cell proliferation.[1] Ruxolitinib competitively inhibits the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STAT) proteins.[1][2] This blockade of JAK-STAT signaling leads to the inhibition of cell proliferation and a reduction in pro-inflammatory cytokine levels.[1]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1/JAK2 Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT Dimer STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Gene Expression (Cell Proliferation, Inflammation) Nucleus->Gene_Expression Modulation Ruxolitinib (Rac)-Ruxolitinib Ruxolitinib->JAK Inhibition

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

Application 1: Myeloproliferative Neoplasm (MPN) Mouse Model

Objective: To evaluate the efficacy of Ruxolitinib in a JAK2V617F-driven murine model of MPN, focusing on key disease indicators such as splenomegaly, white blood cell (WBC) count, and overall survival.

Quantitative Data Summary
ParameterVehicle ControlRuxolitinib (30 mg/kg BID)Ruxolitinib (60 mg/kg BID)Ruxolitinib (90 mg/kg BID)Reference
Spleen Weight (mg) ~1800~1200~600~400[3]
Survival Rate (at 22 days) 10%90%--[4]
WBC Count (x10^9/L) ElevatedReduced towards normalReduced towards normalReduced towards normal[3]
ParameterVehicle ControlRuxolitinib (60 mg/kg)Reference
Spleen Weight (mg) at 15 days 471110[4]
Experimental Protocol
  • Animal Model: Utilize Balb/c mice.

  • Disease Induction: Establish the MPN model by transplanting bone marrow cells transduced with a retrovirus expressing the human JAK2V617F mutation.

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 5% N,N-Dimethylacetamide in water).

    • Group 2-4: Ruxolitinib administered orally (per os) twice daily (BID) at doses of 30, 60, and 90 mg/kg.[3]

  • Treatment Duration: Treat animals for 21 consecutive days, starting 27 days post-transplantation.[3]

  • Efficacy Endpoints:

    • Spleen Weight: At the end of the study, sacrifice animals and weigh the spleens.

    • Hematological Parameters: Monitor WBC counts and hematocrit levels throughout the study.[3]

    • Survival: Monitor and record animal survival daily.

  • Pharmacokinetic Analysis:

    • Collect blood samples at various time points after Ruxolitinib administration.

    • Use this compound as an internal standard for the quantification of Ruxolitinib concentrations in plasma using LC-MS/MS.

MPN_Workflow BM_Transplant Bone Marrow Transplant (JAK2V617F) Disease_Development Disease Development (27 days) BM_Transplant->Disease_Development Randomization Randomization Disease_Development->Randomization Treatment_Vehicle Vehicle Control Randomization->Treatment_Vehicle Treatment_Ruxolitinib Ruxolitinib Dosing (30, 60, 90 mg/kg BID) Randomization->Treatment_Ruxolitinib Treatment_Period Treatment Period (21 days) Treatment_Vehicle->Treatment_Period Treatment_Ruxolitinib->Treatment_Period Endpoint_Analysis Endpoint Analysis Treatment_Period->Endpoint_Analysis Spleen_Weight Spleen Weight Endpoint_Analysis->Spleen_Weight Hematology Hematology (WBC, Hct) Endpoint_Analysis->Hematology Survival Survival Monitoring Endpoint_Analysis->Survival

Caption: Experimental workflow for the MPN mouse model study.

Application 2: Graft-Versus-Host Disease (GVHD) Mouse Model

Objective: To assess the efficacy of Ruxolitinib in a murine model of acute GVHD, a common complication of allogeneic hematopoietic stem cell transplantation.

Quantitative Data Summary
ParameterVehicle ControlRuxolitinibBaricitinibReference
Survival Rate (at 60 days) ~0%~60%100%[5]
Intestinal GVHD SevereReducedSignificantly Reduced[5]
ParameterVehicle ControlRuxolitinib-treatedReference
Spleen Weight (mg) in BMF model 7841[6]
Experimental Protocol
  • Animal Model: Utilize a murine model of allogeneic hematopoietic stem cell transplantation (allo-HSCT) that induces GVHD.

  • Disease Induction: Perform allo-HSCT according to established protocols.

  • Treatment Groups:

    • Group 1: Vehicle control.

    • Group 2: Ruxolitinib administered for 31 days post-HSCT.[5]

  • Efficacy Endpoints:

    • Survival: Monitor and record animal survival daily.

    • GVHD Score: Assess clinical signs of GVHD (e.g., weight loss, posture, activity, fur texture, skin integrity) and assign a composite score.

    • Histopathology: At the end of the study, collect tissues (e.g., intestine, liver, skin) for histological analysis of GVHD severity.

    • Cytokine Levels: Measure levels of pro-inflammatory cytokines in plasma. In a mouse model of acute GVHD, ruxolitinib was associated with decreased expression of inflammatory cytokines in colon homogenates.[7]

  • Pharmacokinetic Analysis:

    • Collect blood samples at predetermined time points following Ruxolitinib administration.

    • Employ this compound as an internal standard for accurate measurement of Ruxolitinib levels via LC-MS/MS.

Application of this compound in Pharmacokinetic Studies

This compound serves as an essential tool for the accurate quantification of Ruxolitinib in biological matrices. Its utility is based on the principles of isotope dilution mass spectrometry.

Protocol for Sample Analysis
  • Sample Preparation:

    • To a known volume of plasma, serum, or tissue homogenate, add a precise amount of this compound solution as an internal standard.

    • Perform protein precipitation and/or solid-phase extraction to remove interfering substances.

  • LC-MS/MS Analysis:

    • Inject the extracted sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Use chromatographic separation to resolve Ruxolitinib and the internal standard from other matrix components.

    • Monitor the specific mass transitions for both Ruxolitinib and this compound in the mass spectrometer.

  • Quantification:

    • Calculate the ratio of the peak area of Ruxolitinib to the peak area of this compound.

    • Determine the concentration of Ruxolitinib in the unknown sample by comparing this ratio to a standard curve generated with known concentrations of Ruxolitinib and a constant concentration of the internal standard.

The use of a stable isotope-labeled internal standard like this compound is critical as it co-elutes with the unlabeled drug and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response, leading to highly accurate and precise pharmacokinetic data.[8][9][10]

References

Application Note: Mass Spectrometry Fragmentation Analysis of (Rac)-Ruxolitinib-d8 for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the analysis of (Rac)-Ruxolitinib-d8, a deuterated internal standard for the Janus kinase (JAK) inhibitor Ruxolitinib, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The characteristic fragmentation pattern of this compound is essential for its use in quantitative bioanalysis to support pharmacokinetic and drug metabolism studies. This document outlines the experimental workflow, mass spectrometry parameters, and expected fragmentation, and includes a diagram of the JAK-STAT signaling pathway, the therapeutic target of Ruxolitinib.

Introduction

Ruxolitinib is a potent and selective inhibitor of Janus kinases 1 and 2 (JAK1/JAK2), which are key components of the JAK-STAT signaling pathway.[1] This pathway is crucial in mediating the signaling of various cytokines and growth factors involved in hematopoiesis and immune function. Dysregulation of the JAK-STAT pathway is implicated in various myeloproliferative neoplasms and inflammatory conditions.[2][3] Ruxolitinib is approved for the treatment of myelofibrosis and polycythemia vera.

In pharmacokinetic studies, stable isotope-labeled internal standards, such as this compound, are indispensable for accurate quantification of the drug in biological matrices. The deuterated analog co-elutes with the unlabeled drug and exhibits similar ionization efficiency, but is distinguishable by its higher mass. Understanding the fragmentation pattern of the deuterated standard is critical for developing robust and selective LC-MS/MS methods.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of Ruxolitinib and this compound from plasma samples.

  • Spiking: To 100 µL of blank plasma, add the appropriate volume of Ruxolitinib calibration standards or quality control samples. Add a fixed concentration of this compound internal standard solution.

  • Precipitation: Add 300 µL of ice-cold methanol to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.

  • Injection: Inject a defined volume (e.g., 5-10 µL) of the final sample into the LC-MS/MS system.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column (e.g., Thermo Hypersil GOLD C18, 50 mm × 2.1 mm, 3.0 µm) is recommended for good chromatographic separation.[4]

  • Mobile Phase A: 0.1% formic acid in water or 2.0 mM ammonium acetate in water.[4][5]

  • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[4][5]

  • Gradient Elution: A gradient elution is typically used to separate Ruxolitinib from endogenous matrix components. A representative gradient is shown in the table below.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry (MS)
  • Instrument: A triple quadrupole mass spectrometer is ideal for quantitative analysis.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]

  • Multiple Reaction Monitoring (MRM): The instrument is operated in MRM mode to monitor specific precursor-to-product ion transitions for both Ruxolitinib and this compound.

  • Gas Temperatures and Pressures: Optimize according to the specific instrument manufacturer's recommendations.

Data Presentation

The following tables summarize the key quantitative data and experimental parameters for the analysis of Ruxolitinib and this compound.

Table 1: Mass Spectrometry Parameters for Ruxolitinib and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ruxolitinib307.1186.0Optimized for instrument
This compound315.2186.0Optimized for instrument

Note: The exact m/z values may vary slightly depending on the instrument and calibration. The product ion for the deuterated standard can vary based on the location of the deuterium atoms.

Table 2: Representative Liquid Chromatography Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.51090
3.51090
3.6955
5.0955

Fragmentation Pathway and Signaling Pathway Diagrams

The fragmentation of Ruxolitinib and its deuterated analog is crucial for their selective detection. The proposed fragmentation pathway and the biological signaling pathway targeted by Ruxolitinib are illustrated below.

G cluster_fragmentation Proposed Fragmentation of this compound parent This compound Precursor Ion [M+H]+ = m/z 315.2 fragment1 Product Ion m/z 186.0 (Pyrrolo[2,3-d]pyrimidine core) parent->fragment1 CID neutral_loss Neutral Loss (Deuterated cyclopentyl propanenitrile side chain) parent->neutral_loss

Caption: Proposed MS/MS fragmentation of this compound.

G cluster_pathway JAK-STAT Signaling Pathway Inhibition by Ruxolitinib cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates p_jak p-JAK jak->p_jak Phosphorylation stat STAT p_stat p-STAT (dimer) stat->p_stat Dimerization p_jak->stat Recruits & Phosphorylates nucleus Nucleus p_stat->nucleus Translocation gene_expression Gene Expression (Inflammation, Proliferation) nucleus->gene_expression Regulates ruxolitinib Ruxolitinib ruxolitinib->p_jak Inhibits

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

Discussion

The fragmentation of Ruxolitinib typically involves the cleavage of the bond between the pyrazole ring and the cyclopentylpropanenitrile side chain. This results in a stable product ion corresponding to the pyrrolo[2,3-d]pyrimidine core of the molecule. For non-deuterated Ruxolitinib, this transition is commonly observed as m/z 307.1 → 186.0.[5] In the case of this compound, where the deuterium atoms are located on the cyclopentyl ring, the precursor ion mass is increased by 8 Da to m/z 315.2. Since the fragmentation leads to the loss of the deuterated side chain, the resulting product ion remains at m/z 186.0. This specific and consistent fragmentation allows for highly selective and sensitive quantification of Ruxolitinib in complex biological matrices, with this compound serving as an ideal internal standard.

The provided LC-MS/MS method offers a robust and reproducible workflow for the therapeutic drug monitoring of Ruxolitinib and for its quantification in preclinical and clinical research. The use of a deuterated internal standard is critical to correct for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical results.

Conclusion

This application note details a comprehensive LC-MS/MS protocol for the analysis of this compound. The defined fragmentation patterns, coupled with the optimized chromatographic and mass spectrometric conditions, provide a reliable method for researchers, scientists, and drug development professionals engaged in the study of Ruxolitinib. The included diagrams of the fragmentation pathway and the JAK-STAT signaling cascade offer valuable visual aids for understanding the analytical method and the drug's mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: (Rac)-Ruxolitinib-d8 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (Rac)-Ruxolitinib-d8 when used in biological matrices. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in bioanalysis?

This compound is a deuterium-labeled version of Ruxolitinib. In bioanalytical and pharmacokinetic studies, it is primarily used as an internal standard (IS) for the quantification of Ruxolitinib in biological samples using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered best practice as it helps to correct for variability during sample preparation and analysis.[1][2][3]

Q2: What are the general storage recommendations for this compound stock solutions?

While specific stability data in various solvents is not extensively published, general recommendations for deuterated standards suggest storing stock solutions in organic solvents, such as methanol, at 4°C for short-term use or -20°C to -80°C for long-term storage.[4][5] It is crucial to minimize freeze-thaw cycles.

Q3: Is this compound expected to have different stability than non-deuterated Ruxolitinib?

Q4: What are the regulatory requirements for internal standard stability in bioanalytical methods?

Regulatory bodies like the FDA and EMA require that the stability of the internal standard in the biological matrix be assessed as part of the bioanalytical method validation.[2][6] This includes evaluating its stability under expected storage and processing conditions, such as freeze-thaw cycles, bench-top (short-term) storage, and long-term storage.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in internal standard response between samples Inconsistent sample extraction; Matrix effects; Instability of the internal standard during sample processing.Optimize the sample preparation procedure to ensure consistent recovery. Evaluate for matrix effects from different lots of the biological matrix. Assess the bench-top stability of this compound in the matrix at the temperatures used for sample processing.
Loss of deuterium label (H/D exchange) Exposure to strongly acidic or basic conditions during sample preparation or storage.Whenever possible, maintain neutral pH conditions during sample extraction and processing. If acidic or basic conditions are necessary, the stability of the deuterated label should be thoroughly validated under these specific conditions.[3]
Chromatographic peak splitting or shifting for the internal standard Isotope effects, where the deuterated compound has a slightly different retention time than the non-deuterated analyte; Degradation of the internal standard.Ensure the chromatographic method is robust and can adequately resolve the analyte and internal standard. If a shift is consistent, it may be an inherent property of the deuterated standard. Investigate potential on-column degradation by analyzing the standard in a pure solvent.
Inaccurate quantification of Ruxolitinib Degradation of the this compound internal standard leading to a change in its concentration; Presence of non-deuterated Ruxolitinib impurity in the internal standard stock.Perform comprehensive stability testing of this compound in the biological matrix under all relevant storage and handling conditions. Always verify the purity of the internal standard stock solution.

Stability Data Summary

Specific quantitative stability data for this compound in biological matrices is not extensively available in peer-reviewed literature. However, a validation study for a bioanalytical method for non-deuterated Ruxolitinib in human plasma provides some relevant insights.

Table 1: Stability of Non-Deuterated Ruxolitinib in Human Plasma [6]

Condition Duration Temperature Stability
Bench-top4 hoursRoom TemperatureStable
In Autosampler24 hoursNot specifiedStable
Freeze-ThawNot specifiedNot specifiedStable
Long-TermNot specifiedNot specifiedStable

Researchers should perform their own validation to establish the stability of this compound in their specific biological matrix and storage conditions.

Experimental Protocols

Protocol 1: Assessment of Freeze-Thaw Stability of this compound in Human Plasma

This protocol is a general guideline based on FDA and EMA recommendations for bioanalytical method validation.[2][6]

  • Preparation of Quality Control (QC) Samples:

    • Spike a known concentration of this compound into pooled human plasma to prepare low and high concentration QC samples.

    • Prepare at least five aliquots of each QC concentration level.

  • Freeze-Thaw Cycles:

    • Store the QC aliquots at the intended long-term storage temperature (e.g., -80°C) for at least 24 hours.

    • Thaw the samples completely at room temperature.

    • After thawing, refreeze the samples at the same storage temperature for at least 12 hours. This constitutes one freeze-thaw cycle.

    • Repeat this cycle for the desired number of times (typically 3-5 cycles).

  • Sample Analysis:

    • After the final thaw, process the QC samples using the validated bioanalytical method.

    • Analyze the samples alongside a freshly prepared calibration curve and a set of control QC samples that have not undergone freeze-thaw cycles.

  • Data Evaluation:

    • Calculate the mean concentration and accuracy (% deviation from the nominal concentration) for the freeze-thaw QC samples.

    • The internal standard is considered stable if the accuracy is within ±15% of the nominal concentration.

Visualizations

Experimental_Workflow Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stability Stability Testing cluster_analysis Analysis cluster_evaluation Data Evaluation prep_qc Prepare Low & High Conc. QC Samples in Matrix aliquot Aliquot QC Samples prep_qc->aliquot ft_cycle Perform Freeze-Thaw Cycles aliquot->ft_cycle bt_storage Bench-Top Storage (Room Temp) aliquot->bt_storage lt_storage Long-Term Storage (-80°C) aliquot->lt_storage process Process Samples using Bioanalytical Method ft_cycle->process bt_storage->process lt_storage->process analyze LC-MS/MS Analysis with Fresh Calibration Curve process->analyze calculate Calculate Mean Concentration and Accuracy analyze->calculate compare Compare to Control Samples calculate->compare

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic Troubleshooting Logic for IS Variability start High Internal Standard Variability Observed check_prep Review Sample Preparation Protocol start->check_prep check_matrix Evaluate Matrix Effects start->check_matrix check_stability Assess Bench-Top Stability start->check_stability optimize_prep Optimize Extraction/Handling Steps check_prep->optimize_prep test_lots Test Different Matrix Lots check_matrix->test_lots run_stability_exp Perform Stability Experiment check_stability->run_stability_exp end_stable IS Stable, Issue Resolved optimize_prep->end_stable test_lots->end_stable run_stability_exp->end_stable end_unstable IS Unstable, Modify Method/Storage run_stability_exp->end_unstable

Caption: Decision tree for troubleshooting IS variability.

References

Navigating the Solubility Challenges of (Rac)-Ruxolitinib-d8: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, overcoming the poor solubility of investigational compounds is a critical step in ensuring accurate and reproducible experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with (Rac)-Ruxolitinib-d8, a deuterated analog of the potent JAK1/JAK2 inhibitor, Ruxolitinib.

This guide offers detailed protocols and data-driven solutions to help you effectively manage the solubility of this compound in your experimental workflows.

Troubleshooting Guide

Our troubleshooting section is designed to provide quick and actionable solutions to common problems you might face during the solubilization of this compound.

Problem Potential Cause Recommended Solution
Precipitation in Aqueous Buffer The compound was directly dissolved in an aqueous buffer without an initial organic solvent step.This compound has limited solubility in aqueous solutions. First, dissolve the compound in an organic solvent such as DMSO or ethanol to create a stock solution. Then, dilute the stock solution with your aqueous buffer of choice.[1][2]
Cloudiness or Incomplete Dissolution in Organic Solvent The concentration of the compound exceeds its solubility limit in the chosen solvent.Refer to the solubility data table below. Ensure you are not exceeding the solubility limit for the specific solvent. If a higher concentration is needed, consider gentle warming or sonication.
Compound Crashes Out of Solution After Dilution The final concentration in the aqueous buffer is too high, or the organic solvent concentration is too high in the final solution.When diluting the organic stock solution into your aqueous buffer, ensure the final concentration of the organic solvent is kept to a minimum (typically <1%) to avoid precipitation. It may be necessary to prepare a more dilute stock solution.
Inconsistent Results in Cell-Based Assays Incomplete solubilization leading to inaccurate dosing.Visually inspect your final solution for any particulates before adding it to your cells. If precipitation is observed, prepare a fresh solution following the recommended protocol. Consider filtering the final diluted solution through a 0.22 µm filter.
Difficulty Dissolving the Phosphate Salt The pH of the aqueous solution is not optimal.Ruxolitinib phosphate's solubility is pH-dependent, with higher solubility at lower pH.[3][4] For aqueous solutions, consider using a buffer with a slightly acidic pH if your experimental conditions allow.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: For preparing a stock solution, organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol are recommended.[1][2][5] Ruxolitinib is readily soluble in these solvents at high concentrations.

Q2: Can I dissolve this compound directly in water or PBS?

A2: It is not recommended to dissolve this compound directly in aqueous buffers like water or PBS, as it is sparingly soluble.[1][2] To achieve the desired concentration in an aqueous medium, you should first prepare a concentrated stock solution in an organic solvent (e.g., DMSO) and then dilute it to your final working concentration in the aqueous buffer.

Q3: What is the expected solubility of Ruxolitinib in common solvents?

A3: The solubility of Ruxolitinib, which is expected to be very similar to its deuterated form, is provided in the table below. Note that the phosphate salt of Ruxolitinib has different solubility properties than the free base.

Quantitative Solubility Data

The following table summarizes the solubility of Ruxolitinib in various solvents. The solubility of this compound is expected to be comparable.

Solvent Ruxolitinib (Free Base) Solubility Ruxolitinib Phosphate Solubility
DMSO ~5 mg/mL[2], up to 300 mg/mL reported[6]~33 mg/mL[5], ≥20.2 mg/mL reported[7]
Ethanol ~13 mg/mL[1][2]~1 mg/mL[5], ≥6.92 mg/mL reported[7]
Water Insoluble[6]Sparingly soluble, pH-dependent[3][4]
1:1 Ethanol:PBS (pH 7.2) ~0.5 mg/mL[1][2]Not specified

Experimental Protocols

Protocol for Preparing a Solubilized Working Solution of this compound

This protocol describes the standard method for preparing a working solution of this compound for use in in vitro experiments, such as cell-based assays.

  • Prepare a Stock Solution:

    • Weigh the required amount of this compound powder.

    • Add the appropriate volume of DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10 mM).

    • Vortex or gently warm the solution to ensure complete dissolution. The solution should be clear and free of particulates.

  • Prepare the Working Solution:

    • Serially dilute the stock solution in your desired aqueous buffer (e.g., cell culture medium, PBS) to the final working concentration.

    • Crucially, ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is low (typically less than 0.5%) to avoid solvent-induced artifacts in your experiment.

    • Mix the working solution thoroughly by gentle inversion or pipetting.

  • Final Check:

    • Visually inspect the final working solution for any signs of precipitation. If the solution is cloudy or contains particulates, it should be discarded and a fresh solution prepared, potentially at a lower final concentration.

Visualizations

Experimental Workflow for Solubilizing this compound

G Figure 1: Recommended workflow for preparing a working solution of this compound. cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in Organic Solvent (e.g., DMSO, Ethanol) weigh->dissolve Add solvent dilute Dilute Stock Solution in Aqueous Buffer dissolve->dilute Use stock for dilution mix Mix Thoroughly dilute->mix assay Cell-based Assay mix->assay Ready for experiment

Caption: Recommended workflow for preparing a working solution of this compound.

Ruxolitinib's Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

JAK_STAT_Pathway Figure 2: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib. cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor:f1 Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Expression Nucleus->Gene Modulates Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits

Caption: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

References

Technical Support Center: (Rac)-Ruxolitinib-d8 and Ion Suppression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression effects when using (Rac)-Ruxolitinib-d8 as an internal standard in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when analyzing ruxolitinib?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the analyte of interest, in this case, ruxolitinib, is reduced by the presence of co-eluting matrix components from the biological sample (e.g., plasma, urine).[1][2][3] This can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification of ruxolitinib.[1]

Q2: How does this compound help in mitigating ion suppression?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Ideally, it co-elutes with the unlabeled ruxolitinib and experiences the same degree of ion suppression.[3] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be compensated for, leading to more accurate and precise quantification.

Q3: Can I still experience issues with ion suppression even when using this compound?

A3: Yes. While a SIL-IS is the gold standard, issues can still arise.[4] A slight chromatographic shift between ruxolitinib and this compound due to the deuterium isotope effect can cause them to experience different degrees of ion suppression, leading to inaccurate results.[4] Additionally, high concentrations of matrix components can suppress the signal of both the analyte and the internal standard to a level below the limit of quantification.

Q4: What are the most common sources of ion suppression in ruxolitinib bioanalysis?

A4: The most common sources of ion suppression in bioanalysis are phospholipids from plasma or serum samples, salts from buffers, and other endogenous compounds.[5] Inadequate sample preparation is a primary reason for the presence of these interfering components.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common ion suppression issues encountered during the analysis of ruxolitinib with this compound.

Problem 1: Low signal intensity or high variability for both ruxolitinib and this compound.

Possible Cause Suggested Solution
High concentration of matrix components. Improve sample preparation. Consider switching from protein precipitation to a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a broader range of interferences.[3][6][7]
Inefficient ionization. Optimize mass spectrometer source parameters. Adjust spray voltage, gas flows (nebulizer and auxiliary gas), and source temperature to enhance the ionization of ruxolitinib.[6]
Suboptimal mobile phase composition. Modify the mobile phase. The addition of a small percentage of formic acid (e.g., 0.1%) can improve the protonation and ionization of ruxolitinib in positive ion mode.[8]

Problem 2: Inconsistent analyte-to-internal standard area ratios.

Possible Cause Suggested Solution
Chromatographic separation of ruxolitinib and this compound. Optimize the chromatographic method to ensure co-elution. Adjust the gradient profile or the organic modifier in the mobile phase. A slower gradient may improve the co-elution of the analyte and the internal standard.
Differential ion suppression. This can occur if the analyte and internal standard elute at the edge of a region of high ion suppression.[4] Improve chromatographic separation to move the peaks away from interfering matrix components. A post-column infusion experiment can help identify regions of significant ion suppression in the chromatogram.[2][5]
Internal standard instability. Ensure the stability of this compound in the sample and stock solutions. Perform stability tests under various storage conditions.

Data Presentation

Comparison of Sample Preparation Techniques

The choice of sample preparation method significantly impacts the extent of ion suppression. While protein precipitation is a simple and common technique, LLE and SPE can provide cleaner extracts.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Procedure Simple and fast. Involves adding a precipitating agent (e.g., methanol, acetonitrile) to the plasma sample.[7][8][9]More selective than PPT. Involves partitioning the analyte between the aqueous sample and an immiscible organic solvent.[7][10]Highly selective and can provide the cleanest extracts. Involves retaining the analyte on a solid sorbent and eluting it with a suitable solvent.[7]
Reported Recovery for Ruxolitinib >85%[8]Generally high, but can be variable depending on the solvent and pH.Typically high and reproducible.
Ion Suppression Potential Higher potential due to the co-extraction of phospholipids and other endogenous components.Lower than PPT as it can remove a different profile of interferences.Lowest potential as it offers the most effective removal of interfering matrix components.
Recommendation Suitable for initial method development and high-throughput screening.A good alternative when PPT results in significant ion suppression.Recommended for methods requiring the highest sensitivity and for challenging matrices.

Note: The recovery and ion suppression potential are general observations and can vary based on the specific protocol and matrix.

Experimental Protocols

Detailed LC-MS/MS Protocol for Ruxolitinib Quantification

This protocol is a composite based on validated methods and should be optimized for your specific instrumentation and experimental needs.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of methanol containing the internal standard, this compound (concentration to be optimized, e.g., 50 ng/mL).[8]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS System

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

3. Chromatographic Conditions

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.0 µm particle size).[8]

  • Mobile Phase A: 0.1% formic acid in water.[8]

  • Mobile Phase B: 0.1% formic acid in methanol.[8]

  • Gradient:

    • 0-1.0 min: 15% B

    • 1.0-2.0 min: 15% to 85% B

    • 2.0-2.5 min: 85% B

    • 2.5-2.6 min: 85% to 15% B

    • 2.6-3.0 min: 15% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

4. Mass Spectrometric Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions (example values, should be optimized):

    • Ruxolitinib: 307.1 -> 186.0 (Quantifier), 307.1 -> 159.0 (Qualifier)

    • This compound: 315.1 -> 186.0 (or other appropriate fragment)

  • Source Parameters:

    • Spray Voltage: 3.5 kV

    • Capillary Temperature: 350 °C

    • Sheath Gas Flow: 40 arbitrary units

    • Auxiliary Gas Flow: 10 arbitrary units

Mandatory Visualizations

JAK-STAT Signaling Pathway and Ruxolitinib Inhibition Ruxolitinib Inhibition of the JAK-STAT Signaling Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1/JAK2 Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT Phosphorylated STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene Initiates Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits

Caption: Ruxolitinib inhibits JAK1/JAK2, blocking the phosphorylation of STAT proteins and subsequent gene transcription.

Troubleshooting_Workflow_Ion_Suppression Troubleshooting Workflow for Ion Suppression start Start: Inconsistent or Low Signal check_coelution Check Analyte/IS Co-elution start->check_coelution optimize_lc Optimize LC Method (e.g., gradient, mobile phase) check_coelution->optimize_lc No post_column_infusion Perform Post-Column Infusion Experiment check_coelution->post_column_infusion Yes optimize_lc->check_coelution end_success Problem Resolved optimize_lc->end_success suppression_observed Significant Ion Suppression Observed? post_column_infusion->suppression_observed improve_sample_prep Improve Sample Preparation (e.g., LLE, SPE) suppression_observed->improve_sample_prep Yes optimize_ms Optimize MS Source Parameters suppression_observed->optimize_ms No improve_sample_prep->post_column_infusion improve_sample_prep->end_success optimize_ms->end_success end_fail Consult Instrument Specialist optimize_ms->end_fail

Caption: A decision tree for systematically troubleshooting ion suppression in LC-MS/MS bioanalysis.

References

Isotopic exchange potential of (Rac)-Ruxolitinib-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-Ruxolitinib-d8. The information is designed to address specific issues that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it deuterated?

This compound is a deuterium-labeled version of Ruxolitinib, a potent inhibitor of Janus-associated kinases (JAK1 and JAK2).[1] In this specific isotopologue, eight hydrogen atoms on the cyclopentyl ring have been replaced with deuterium. Deuteration is a technique used in drug development to alter the pharmacokinetic properties of a molecule.[1][2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve breaking this bond.[2] This "kinetic isotope effect" can lead to improved metabolic stability, a longer half-life, and potentially a better safety and efficacy profile compared to the non-deuterated counterpart.[1][2]

Q2: How stable are the deuterium labels on this compound?

The deuterium atoms on the cyclopentyl ring of this compound are covalently bonded to carbon atoms in a non-activated aliphatic system. Generally, such C-D bonds are stable under typical analytical and storage conditions. However, the potential for hydrogen-deuterium (H/D) exchange, though low, is not zero and can be influenced by factors such as pH, temperature, and the specific chemical environment.[3] It is crucial to be aware of the possibility of back-exchange, especially under harsh experimental conditions or within the ion source of a mass spectrometer.

Q3: Can I use this compound as an internal standard in LC-MS/MS assays?

Yes, deuterated compounds like this compound are often considered ideal internal standards for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] They are chemically very similar to the analyte, which means they typically co-elute and exhibit similar ionization behavior, effectively compensating for variations in sample preparation and instrument response.[5] However, it is essential to validate the internal standard's performance, including checking for potential chromatographic shifts and isotopic exchange.

Troubleshooting Guides

This section provides guidance on common issues encountered when using this compound in experimental settings.

Issue 1: Unexpected Mass Spectra - Loss of Deuterium

Symptom: You observe a mass signal corresponding to partially or fully non-deuterated Ruxolitinib in your mass spectrometry data when analyzing a pure sample of this compound.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
In-source Back-Exchange: The high-energy environment of the mass spectrometer's ion source can sometimes promote H/D exchange with residual protons from the mobile phase.- Optimize ion source parameters (e.g., temperature, voltages).- Use a mobile phase prepared with D₂O to minimize the source of protons.
Solvent-Mediated Exchange: Although less likely for aliphatic deuteration, certain solvent conditions (e.g., strongly acidic or basic, high temperatures) during sample preparation or storage could facilitate exchange.- Ensure solvents are neutral and of high purity.- Avoid prolonged storage in protic solvents, especially at elevated temperatures.- Perform a stability study under your specific experimental conditions (see Experimental Protocols).
Impurity in the Standard: The this compound standard may contain residual non-deuterated Ruxolitinib.- Check the Certificate of Analysis (CoA) for the isotopic purity of the standard.- If necessary, re-purify the standard or acquire a new batch with higher isotopic enrichment.

Issue 2: Chromatographic Shift Between Analyte and Internal Standard

Symptom: The retention time of this compound is slightly different from that of non-deuterated Ruxolitinib.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Isotope Effect on Retention: The substitution of hydrogen with the heavier deuterium can sometimes lead to a slight change in the physicochemical properties of the molecule, resulting in a small shift in chromatographic retention time. This is a known phenomenon.- This small shift is often acceptable if it is consistent and does not affect quantification.- Ensure that the peak integration windows for both the analyte and the internal standard are set appropriately to capture their respective peaks accurately.
Column Temperature Fluctuations: Inconsistent column temperature can exacerbate small differences in retention behavior.- Use a column oven to maintain a stable and consistent temperature throughout the analytical run.

Experimental Protocols

Protocol: Assessment of Isotopic Stability of this compound

This protocol outlines a forced degradation study to evaluate the stability of the deuterium labels on this compound under various stress conditions.[6][7]

1. Materials:

  • This compound

  • Ruxolitinib reference standard

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • D₂O

  • LC-MS/MS system

2. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

  • Photostability: Expose the stock solution to a calibrated light source according to ICH Q1B guidelines.

  • Control Sample: Store the stock solution at 4°C, protected from light.

4. Sample Analysis by LC-MS/MS:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration for LC-MS/MS analysis.

  • Use a validated LC-MS/MS method to separate and detect this compound and any potential degradation products or isotopologues with fewer deuterium atoms.

  • Monitor the mass transitions for Ruxolitinib-d8, -d7, -d6, etc., down to the non-deuterated form.

5. Data Analysis:

  • Compare the peak areas of the different isotopologues in the stressed samples to the control sample.

  • A significant increase in the signal for lower deuterated or non-deuterated Ruxolitinib in the stressed samples compared to the control indicates isotopic exchange under those conditions.

Visualizations

TroubleshootingWorkflow start Unexpected Analytical Result (e.g., mass shift, poor reproducibility) check_purity Verify Isotopic Purity of Standard (Check CoA) start->check_purity check_lc_params Review LC Method Parameters (Gradient, Temperature, Flow Rate) start->check_lc_params check_ms_params Optimize MS Parameters (Source Temp, Voltages) start->check_ms_params result_ok Result is within Specification check_purity->result_ok Purity is high result_not_ok Issue Persists check_purity->result_not_ok Purity is low check_lc_params->result_ok Parameters optimal check_lc_params->result_not_ok Parameters suboptimal check_ms_params->result_ok Parameters optimal check_ms_params->result_not_ok Parameters suboptimal stability_test Perform Isotopic Stability Test (Forced Degradation) stability_test->result_ok Labels are stable consult Consult with Technical Support stability_test->consult Exchange observed result_not_ok->stability_test StabilityTestingWorkflow prep_stock Prepare Stock Solution of this compound stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidation) prep_stock->stress neutralize Neutralize/Dilute Samples stress->neutralize analyze Analyze by LC-MS/MS neutralize->analyze compare Compare Stressed Samples to Control analyze->compare report Report Findings on Isotopic Stability compare->report

References

Optimizing LC gradient for Ruxolitinib and (Rac)-Ruxolitinib-d8 separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the liquid chromatography (LC) gradient for the separation of Ruxolitinib and its deuterated internal standard, (Rac)-Ruxolitinib-d8.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Ruxolitinib and this compound peaks are co-eluting or have poor resolution. How can I improve their separation?

A1: Poor resolution between the analyte and its deuterated internal standard can compromise accuracy and precision. Here are some steps to optimize the separation:

  • Gradient Slope Adjustment: A shallower gradient provides more time for the analytes to interact with the stationary phase, which can improve resolution. Try decreasing the rate of change of the organic mobile phase percentage over time. For instance, if your gradient ramps from 15% to 85% organic in one minute, try extending that ramp to two or three minutes.

  • Initial Mobile Phase Composition: A lower starting percentage of the organic solvent can increase the retention of both compounds, potentially improving their separation. If you are starting at 15% organic, consider reducing it to 10% or 5%.

  • Isocratic Hold: Introducing a brief isocratic hold at the beginning of the gradient can help focus the analyte bands at the head of the column, leading to sharper peaks and better resolution.

  • Column Chemistry: Ensure you are using a high-resolution column, such as a C18 with a small particle size (e.g., ≤3.0 µm).[1] Consider trying a different stationary phase chemistry, like a phenyl-hexyl column, which can offer different selectivity for aromatic compounds like Ruxolitinib.

Q2: I'm observing significant peak tailing for my Ruxolitinib peak. What could be the cause and how do I fix it?

A2: Peak tailing can be caused by several factors, from secondary interactions with the stationary phase to issues with the mobile phase or column hardware.

  • Mobile Phase pH: Ruxolitinib has pKa values of 4.3 and 11.8.[2] Operating the mobile phase at a low pH (e.g., with 0.1% formic acid) ensures that the molecule is consistently protonated, which can minimize secondary interactions with residual silanols on the silica-based stationary phase and improve peak shape.[1]

  • Column Contamination: Buildup of matrix components from previous injections can lead to active sites that cause peak tailing. Implement a robust column washing procedure after each analytical run. A typical wash involves a high percentage of organic solvent.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion. Try reducing the injection volume or diluting your sample.

  • Column Degradation: Over time and with exposure to harsh mobile phases, the stationary phase can degrade. If other troubleshooting steps fail, it may be time to replace the column.

Q3: My retention times are shifting between injections. How can I improve the reproducibility of my method?

A3: Retention time variability can affect the reliability of peak integration and quantification.

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A common practice is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.

  • Column Temperature: Maintaining a constant and elevated column temperature (e.g., 40°C) can improve the reproducibility of retention times by ensuring consistent viscosity of the mobile phase and kinetics of partitioning.[1]

  • Mobile Phase Preparation: Prepare fresh mobile phases daily and ensure they are thoroughly degassed to prevent bubble formation in the pump, which can cause flow rate fluctuations.

  • Pump Performance: Check for leaks in the LC system and ensure the pump is delivering a consistent flow rate. Regular preventative maintenance of the LC system is crucial.

Q4: I'm experiencing significant matrix effects in my plasma samples. What are some strategies to mitigate this?

A4: Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, are a common challenge in bioanalysis.

  • Sample Preparation: A thorough sample preparation method is key. Protein precipitation is a common first step.[3] For cleaner samples, consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more interfering substances.

  • Chromatographic Separation: Optimize the LC gradient to separate Ruxolitinib from the majority of matrix components. A divert valve can also be used to direct the early-eluting, unretained matrix components to waste instead of the mass spectrometer.

  • Internal Standard Selection: Using a stable isotope-labeled internal standard like this compound is the best way to compensate for matrix effects, as it will behave nearly identically to the analyte during sample preparation and ionization.[3]

Experimental Protocols

Below are examples of LC gradient methods that have been successfully used for the analysis of Ruxolitinib. These can serve as a starting point for your method development.

ParameterMethod 1[1]Method 2[3]
LC System Thermo Ultimate 3000 UHPLCNot Specified
Column Thermo Hypersil GOLD C18 (50 mm × 2.1 mm, 3.0 µm)Not Specified
Mobile Phase A 0.1% Formic acid in water2.0 mM Ammonium acetate in water
Mobile Phase B 0.1% Formic acid in methanolAcetonitrile
Flow Rate 0.4 mL/minNot Specified
Column Temp. 40°CNot Specified
Gradient 0-1.0 min: 15% BGradient Elution
1.0-2.0 min: 15% to 85% B
2.0-2.2 min: 85% B
2.2-2.3 min: 85% to 15% B
2.3-3.0 min: 15% B
Internal Standard Ruxolitinib-13C9Ruxolitinib-d9

Visualizations

Logical Workflow for LC Gradient Optimization

The following diagram outlines a systematic approach to optimizing your LC gradient for the separation of Ruxolitinib and its deuterated internal standard.

start Start: Initial Isocratic Method Development scout_gradient Run Scouting Gradient (e.g., 5-95% B over 5 min) start->scout_gradient eval_resolution Evaluate Resolution (Rs) and Peak Shape scout_gradient->eval_resolution adjust_gradient Adjust Gradient Slope (Steeper for faster elution, shallower for better resolution) eval_resolution->adjust_gradient Rs < 1.5 finalize Finalize Method and Proceed to Validation eval_resolution->finalize Rs >= 1.5 optimize_start Optimize Initial %B (Lower %B for more retention) adjust_gradient->optimize_start add_isocratic Introduce Initial Isocratic Hold optimize_start->add_isocratic eval_again Re-evaluate Resolution and Peak Shape add_isocratic->eval_again eval_again->adjust_gradient Rs < 1.5 eval_again->finalize Rs >= 1.5 fail Resolution Unacceptable: Consider Different Column Chemistry eval_again->fail No Improvement

Caption: A logical workflow for LC gradient optimization.

Ruxolitinib Mechanism of Action: JAK-STAT Pathway Inhibition

Ruxolitinib is a potent inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[4][5] This inhibition disrupts the downstream signaling of the JAK-STAT pathway, which is crucial for the proliferation of cells in certain hematologic malignancies.[5]

cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK1 / JAK2 receptor->jak activates stat STAT jak->stat phosphorylates p_stat p-STAT (Dimerization) stat->p_stat nucleus Nucleus p_stat->nucleus translocates to gene_expression Gene Expression (Cell Proliferation, Inflammation) nucleus->gene_expression regulates ruxolitinib Ruxolitinib ruxolitinib->jak inhibits

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

References

Troubleshooting Peak Tailing for (Rac)-Ruxolitinib-d8 in HPLC: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions regarding peak tailing of (Rac)-Ruxolitinib-d8 in High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This section addresses specific issues that can lead to peak tailing for this compound, a basic compound, during HPLC analysis.

Question: My chromatogram for this compound shows significant peak tailing. What are the primary chemical interactions causing this?

Answer: Peak tailing for basic compounds like Ruxolitinib is most commonly caused by secondary ionic interactions with the stationary phase.[1] Ruxolitinib has a pKa of approximately 5.9.[2] In typical reversed-phase HPLC mobile phases with a pH above 3, the basic nitrogen atoms in the Ruxolitinib molecule can become protonated (positively charged).

Simultaneously, residual silanol groups (Si-OH) on the surface of silica-based C18 columns can become deprotonated (negatively charged), especially at a pH greater than 3.0.[3][4] This leads to a strong, undesirable ionic interaction between the positively charged analyte and the negatively charged stationary phase, in addition to the intended hydrophobic interactions. This secondary retention mechanism causes a portion of the analyte molecules to lag behind, resulting in a tailed peak.[1]

Question: How can I adjust my mobile phase to mitigate peak tailing of Ruxolitinib?

Answer: Mobile phase optimization is a critical first step in addressing peak tailing for basic compounds.

  • pH Adjustment: The most effective strategy is to lower the mobile phase pH to between 2 and 3.[5] At this low pH, the residual silanol groups on the silica packing are fully protonated (neutral), which prevents the secondary ionic interactions with the protonated basic analyte.[6]

  • Buffer Concentration: Using an inadequate buffer concentration can lead to inconsistent pH at the column surface, causing peak tailing.[6] Ensure your buffer concentration is sufficient, typically in the 10-50 mM range, to maintain a stable pH and suppress silanol ionization.[5]

  • Additive Competition: Adding a basic modifier, such as triethylamine (TEA), to the mobile phase can also help. The TEA will compete with Ruxolitinib for the active silanol sites, effectively masking them from the analyte. However, this is often not necessary when using modern, high-purity, end-capped columns.[6]

Question: Could my column be the source of the problem, and how do I address it?

Answer: Yes, the column is a frequent cause of peak shape issues.

  • Column Choice: Use a high-purity, fully end-capped C18 or C8 column. End-capping is a process that chemically bonds a small, inert group (like a trimethylsilyl group) to the unreacted silanol groups, reducing their availability for secondary interactions.[1][3] Polar-embedded or polar-endcapped phases can also provide extra shielding for basic compounds.[5]

  • Column Contamination: Over time, the column inlet frit or the packing material itself can become contaminated with strongly retained sample components, leading to peak distortion.[7] Flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) may resolve this.[8]

  • Column Degradation: Operating silica-based columns at a high pH (typically > 8) can dissolve the silica backbone, creating voids in the packing bed.[8] This "channeling" effect disrupts the flow path and causes peak tailing or splitting. If this occurs, the column must be replaced.[6]

Question: What instrumental or system-level factors can contribute to peak tailing?

Answer: Beyond the chemistry of the separation, the HPLC system itself can introduce issues.

  • Extra-Column Volume (Dead Volume): Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[3][9] Use short, narrow-bore tubing (e.g., 0.005" or ~0.12 mm ID) to minimize this effect.[5]

  • Improper Connections: Poorly fitted connections, such as those with incorrect ferrule depth or tubing slippage, can create small voids in the flow path, disrupting the sample band and causing tailing.[4]

  • Injector Issues: If the sample solvent is significantly stronger (more organic content in reversed-phase) than the mobile phase, it can cause peak distortion, including tailing. Whenever possible, dissolve and inject your sample in the initial mobile phase.

Experimental Protocol and Data

Below is a typical experimental protocol for the analysis of Ruxolitinib. This can serve as a starting point for method development and troubleshooting.

ParameterSpecification
Instrument High-Performance Liquid Chromatography (HPLC) System with UV Detector
Column C18 Hypersil ODS (or equivalent), 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile : 0.1 M Citrate Buffer (pH 5.8) : Water (75:5:20, v/v/v)[10]
Flow Rate 1.0 mL/min[11]
Injection Volume 20 µL[10]
Column Temperature 35°C[11]
Detection Wavelength 310 nm[10]
Sample Solvent Mobile Phase or Methanol[10]

Note: While the referenced method uses a pH of 5.8[10], lowering the pH to ~3.0 is a primary troubleshooting step if peak tailing is observed.

Visual Troubleshooting Guides

The following diagrams illustrate the key concepts in troubleshooting peak tailing.

G start Peak Tailing Observed for this compound check_mobile_phase Step 1: Check Mobile Phase start->check_mobile_phase ph_low Is pH between 2-3? check_mobile_phase->ph_low check_column Step 2: Check Column col_type Is column a high-purity, end-capped C18/C8? check_column->col_type check_system Step 3: Check HPLC System dead_vol Is extra-column volume minimized? check_system->dead_vol buffer_ok Is buffer concentration adequate (10-50 mM)? ph_low->buffer_ok Yes adjust_ph Action: Lower pH of mobile phase to 2-3. ph_low->adjust_ph No buffer_ok->check_column Yes adjust_buffer Action: Increase buffer concentration. buffer_ok->adjust_buffer No col_age Is column old or contaminated? col_type->col_age Yes change_col Action: Use a modern, end-capped column. col_type->change_col No col_age->check_system No flush_col Action: Flush column with strong solvent. col_age->flush_col Yes solvent_match Does sample solvent match mobile phase? dead_vol->solvent_match Yes fix_tubing Action: Use shorter, narrower tubing. Check connections. dead_vol->fix_tubing No fix_solvent Action: Dissolve sample in mobile phase. solvent_match->fix_solvent No resolved Problem Resolved solvent_match->resolved Yes adjust_ph->resolved adjust_buffer->resolved change_col->resolved replace_col Action: Replace column. flush_col->replace_col Still Tailing flush_col->resolved Resolved replace_col->resolved fix_tubing->resolved fix_solvent->resolved G Mechanism of Peak Tailing for Basic Compounds cluster_1 Mobile Phase silanol_neutral Protonated Silanol (Si-OH) Neutral Charge silanol_ionized Ionized Silanol (Si-O⁻) Negative Charge ruxolitinib This compound (R-NH₂) Positive Charge ruxolitinib->silanol_neutral Weak / No Interaction (Good Peak Shape) ruxolitinib->silanol_ionized Strong Ionic Attraction (PEAK TAILING) intended Intended Interaction (Hydrophobic) unintended Unintended Interaction (Ionic)

References

Technical Support Center: Purity Analysis of (Rac)-Ruxolitinib-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-Ruxolitinib-d8 samples.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its purity important?

This compound is a deuterium-labeled version of Ruxolitinib, a Janus kinase (JAK1 and JAK2) inhibitor. The "-d8" indicates that eight hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen.[1][2][3] This labeled compound is commonly used as an internal standard in analytical and pharmacokinetic research, particularly in methods involving mass spectrometry, to ensure accurate quantification of Ruxolitinib in biological samples.[3]

The purity of this compound is critical for the accuracy and reliability of these analytical methods. Impurities can interfere with the quantification of the target analyte, leading to erroneous results in research and clinical studies.

2. What are the common types of impurities in this compound samples?

Impurities in this compound can be broadly categorized as:

  • Isotopic Impurities: These are molecules with an incorrect number of deuterium atoms. For a d8-labeled compound, this would include d0 to d7 species, which can arise from incomplete deuteration during synthesis.

  • Chemical Impurities: These can be further divided into:

    • Related Substances: Compounds with a similar structure to Ruxolitinib that may form during synthesis.[4]

    • Degradation Products: Ruxolitinib can degrade over time due to factors like heat, light, or moisture.[4]

    • Residual Solvents: Trace amounts of solvents used during the manufacturing process may remain in the final product.[4] Common laboratory solvents that could be present include acetone, acetonitrile, dichloromethane, and others.[5][6][7]

3. How is the isotopic purity of this compound determined?

High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used to determine the isotopic purity of deuterated compounds.[8][9]

  • HRMS: This technique can distinguish between molecules with very small mass differences, allowing for the quantification of the relative abundance of each isotopologue (d0, d1, d2, etc.).[8][10]

  • NMR: NMR spectroscopy can confirm the positions of the deuterium labels and provide insights into the relative isotopic purity.[9]

4. What are the acceptance criteria for the purity of this compound?

The acceptance criteria for the purity of this compound will depend on its intended use and the specific requirements of the analytical method. However, for use as an internal standard, it is desirable to have high isotopic enrichment. Some patents for deuterated Ruxolitinib suggest an isotopic enrichment factor for each designated deuterium atom of at least 99.5% deuterium incorporation.[11] The chemical purity is also expected to be high, typically >98%.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor peak shape or splitting in HPLC/UPLC analysis. Co-elution with an impurity.Review the peak purity using a photodiode array (PDA) detector. If co-elution is suspected, modify the chromatographic method (e.g., change the mobile phase composition, gradient, or column chemistry) to improve separation.
Issues with the analytical column.Ensure the column is properly conditioned and has not exceeded its lifetime. If necessary, replace the column.
Inaccurate quantification when using this compound as an internal standard. Presence of unlabeled Ruxolitinib (d0) in the internal standard.Determine the isotopic purity of the this compound standard by HRMS to quantify the percentage of the d0 isotopologue. Correct the calculations accordingly or obtain a new standard with higher isotopic purity.
Degradation of the analyte or internal standard.Prepare fresh stock solutions and store them under appropriate conditions (e.g., protected from light and at a low temperature).
Unexpected peaks in the mass spectrum. Presence of chemical impurities or degradation products.Use LC-MS/MS to identify the mass of the unknown peaks and compare them to known impurities and degradation products of Ruxolitinib.
Contamination from solvents or sample handling.Analyze a blank sample (solvent without the analyte) to identify any background contamination. Ensure clean glassware and high-purity solvents.
Variability in isotopic distribution between batches. Inconsistency in the deuteration process during synthesis.Characterize the isotopic distribution of each new batch of this compound using HRMS before use.

Experimental Protocols

Protocol 1: Purity Determination by RP-HPLC

This method is suitable for determining the chemical purity of this compound.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is often used. A typical starting condition could be 30:70 (v/v) methanol:water, ramping to 90:10 over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[12]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

Protocol 2: Isotopic Purity Analysis by LC-HRMS

This method is used to determine the isotopic distribution of deuterium in the this compound sample.

  • Instrumentation: Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap).

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 3.0 µm).[13]

  • Mobile Phase: 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B), with a suitable gradient.[13]

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500.

    • Resolution: > 60,000.

  • Data Analysis: Extract the ion chromatograms for each isotopologue (d0 to d8) and calculate the relative percentage of each.

Visualizations

Ruxolitinib Mechanism of Action: JAK-STAT Signaling Pathway

Ruxolitinib_Pathway Ruxolitinib Mechanism of Action cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK1 / JAK2 Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT Phosphorylated STAT (Dimer) STAT->pSTAT Dimerizes Gene_Expression Gene Expression (Cell Proliferation, Inflammation) pSTAT->Gene_Expression Translocates to Nucleus & Regulates Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: Ruxolitinib inhibits JAK1/JAK2, blocking the downstream STAT signaling pathway.

Experimental Workflow for Purity Analysis

Purity_Workflow Purity Analysis Workflow for this compound Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC_Analysis RP-HPLC-UV Analysis Dissolution->HPLC_Analysis LCMS_Analysis LC-HRMS Analysis Dissolution->LCMS_Analysis Chemical_Purity Determine Chemical Purity (%) HPLC_Analysis->Chemical_Purity Isotopic_Purity Determine Isotopic Purity (% d8, % d0-d7) LCMS_Analysis->Isotopic_Purity Report Final Purity Report Chemical_Purity->Report Isotopic_Purity->Report

Caption: Workflow for the comprehensive purity assessment of this compound.

Troubleshooting Logic for Inaccurate Quantification

Troubleshooting_Quantification Troubleshooting Inaccurate Quantification Start Inaccurate Quantification Observed Check_IS Check Isotopic Purity of This compound (IS) Start->Check_IS High_d0 High % of d0 isotopologue? Check_IS->High_d0 Correct_Calc Correct calculations for d0 contribution or use a new IS batch High_d0->Correct_Calc Yes Check_Degradation Check for Degradation High_d0->Check_Degradation No End Quantification Issue Resolved Correct_Calc->End Degradation_Present Degradation peaks present? Check_Degradation->Degradation_Present Prepare_Fresh Prepare fresh stock solutions and store properly Degradation_Present->Prepare_Fresh Yes Check_Method Review Analytical Method Degradation_Present->Check_Method No Prepare_Fresh->End Method_Issue Co-elution or matrix effects? Check_Method->Method_Issue Optimize_Method Optimize chromatographic conditions or sample preparation Method_Issue->Optimize_Method Yes Method_Issue->End No Optimize_Method->End

Caption: A logical workflow for troubleshooting inaccurate quantification results.

References

Storage and handling best practices for (Rac)-Ruxolitinib-d8

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (Rac)-Ruxolitinib-d8

This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a deuterium-labeled version of Ruxolitinib. Deuterated compounds are frequently used in research and development for several key applications. One of the primary uses is as an internal standard in analytical methods like liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of Ruxolitinib in biological samples.[1] It is also utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of the drug.[2]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the integrity and stability of this compound. The recommended storage conditions can vary slightly between suppliers, so it is always best to consult the product's certificate of analysis. General guidelines are provided in the table below.

Q3: How should I prepare stock solutions of this compound?

A3: To prepare a stock solution, this compound should be dissolved in a suitable organic solvent. For aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like ethanol and then dilute with the aqueous buffer.[3] It is advisable to prepare fresh aqueous solutions and not store them for more than one day.[3] For longer-term storage, aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles.

Q4: What are the known degradation pathways for Ruxolitinib?

Troubleshooting Guide

Issue 1: Inconsistent results in quantitative analysis when using this compound as an internal standard.

  • Possible Cause 1: Improper storage.

    • Solution: Ensure that the solid compound and its stock solutions are stored at the recommended temperatures and protected from light. Refer to the storage conditions table.

  • Possible Cause 2: Contamination.

    • Solution: Handle the compound and solvents in a clean, dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent contamination from moisture or other atmospheric components.[6][7][8] Use clean glassware and pipette tips.

  • Possible Cause 3: Isotopic exchange.

    • Solution: While generally stable, deuterium atoms can sometimes exchange with protons from the surrounding environment, especially in certain solvents or under specific pH conditions. Prepare solutions in aprotic solvents where possible and use them fresh.

Issue 2: The compound does not fully dissolve in the chosen solvent.

  • Possible Cause 1: Incorrect solvent selection.

    • Solution: Refer to the solubility data table to select an appropriate solvent. For aqueous solutions, first dissolve the compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO) before diluting with the aqueous medium.[3]

  • Possible Cause 2: Insufficient mixing or low temperature.

    • Solution: Gentle warming and vortexing or sonication can aid in the dissolution of the compound.

Issue 3: Unexpected peaks in the chromatogram.

  • Possible Cause 1: Degradation of the compound.

    • Solution: Prepare fresh solutions and avoid prolonged exposure to harsh conditions such as strong acids, bases, or intense light.

  • Possible Cause 2: Contamination of the solvent or sample.

    • Solution: Use high-purity solvents and ensure all labware is scrupulously clean. Run a blank analysis of the solvent to check for impurities.

Data Presentation

Table 1: Storage and Stability of this compound

FormStorage TemperatureDurationNotes
Solid Powder-20°CUp to 3 yearsProtect from light and moisture.
Solid Powder4°CUp to 2 yearsFor shorter-term storage.
In Solvent-80°CUp to 6 monthsUse of aprotic solvents like DMSO is recommended. Aliquot to avoid freeze-thaw cycles.
In Solvent-20°CUp to 1 monthFor frequently used solutions.

Note: This information is based on data from various suppliers and should be used as a general guideline. Always refer to the manufacturer's specific recommendations.

Table 2: Solubility of Ruxolitinib

SolventSolubility
DMSO≥ 100 mg/mL
Ethanol~13 mg/mL
Dimethylformamide (DMF)~5 mg/mL
Water< 0.1 mg/mL (insoluble)
1:1 Solution of Ethanol:PBS (pH 7.2)~0.5 mg/mL

Note: This data is for the non-deuterated form of Ruxolitinib and should be considered as a close approximation for this compound.[3][9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO, appropriate personal protective equipment (PPE), analytical balance, volumetric flask, and calibrated pipettes.

  • Procedure:

    • Equilibrate the vial of this compound to room temperature before opening to prevent condensation.

    • Weigh the required amount of the compound using an analytical balance in a fume hood. For example, for 1 mL of a 10 mM solution, weigh 3.144 mg.

    • Transfer the weighed powder to a clean, dry volumetric flask.

    • Add a small amount of anhydrous DMSO to dissolve the powder completely. Gentle vortexing or sonication can be used to aid dissolution.

    • Once dissolved, add DMSO to the final volume.

    • Store the stock solution at -20°C or -80°C in small aliquots.

Protocol 2: General Workflow for Using this compound as an Internal Standard in LC-MS

  • Sample Preparation:

    • To a known volume of the biological sample (e.g., plasma, urine), add a precise volume of the this compound stock solution to achieve a known final concentration.

    • Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and the internal standard.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • LC-MS Analysis:

    • Inject the prepared sample into the LC-MS system.

    • Separate the analyte and the internal standard chromatographically.

    • Detect and quantify the analyte and the internal standard using mass spectrometry, typically in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Generate a calibration curve by plotting the peak area ratios of known standards against their concentrations.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizations

JAK_STAT_Pathway JAK-STAT Signaling Pathway and Inhibition by Ruxolitinib cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK1/JAK2 Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 4. Dimerization Ruxolitinib This compound Ruxolitinib->JAK Inhibition DNA DNA pSTAT_dimer->DNA 5. Nuclear Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression 6. Transcription

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

LC_MS_Workflow Experimental Workflow for LC-MS with Deuterated Internal Standard cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike Extract Extraction (e.g., SPE) Spike->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Mass Spectrometry (Detection) LC->MS Peak_Area Calculate Peak Area Ratio (Analyte / Internal Standard) MS->Peak_Area Calibration Generate Calibration Curve Peak_Area->Calibration Quantify Quantify Analyte Concentration Calibration->Quantify

Caption: Workflow for using a deuterated internal standard in LC-MS.

References

Matrix effects in the analysis of Ruxolitinib using (Rac)-Ruxolitinib-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding matrix effects in the analysis of Ruxolitinib, particularly when using (Rac)-Ruxolitinib-d8 as an internal standard.

Troubleshooting Guide

This guide addresses common issues encountered during the bioanalysis of Ruxolitinib that may be related to matrix effects.

Question: I am observing poor peak shapes and inconsistent retention times for Ruxolitinib and this compound. Could this be a matrix effect?

Answer:

While poor peak shape and retention time variability can be indicative of matrix effects, it is also crucial to investigate other potential causes. Here is a step-by-step troubleshooting approach:

  • System Suitability Check: Before analyzing biological samples, ensure your LC-MS/MS system is performing optimally. Inject a pure solution of Ruxolitinib and this compound in a neat solvent (e.g., methanol or acetonitrile). If peak shapes and retention times are normal, the issue is likely related to the sample matrix.

  • Sample Preparation Evaluation: Inadequate sample preparation is a common source of matrix-related problems.[1]

    • Protein Precipitation: Ensure complete protein precipitation. Insufficient precipitation can lead to column clogging and matrix interferences.[2] Consider optimizing the ratio of organic solvent to plasma.

    • Extraction Efficiency: Evaluate the extraction recovery of both Ruxolitinib and the internal standard. Low or variable recovery can impact results.

  • Chromatographic Conditions: Co-elution of matrix components with the analyte and internal standard can cause ion suppression or enhancement.[3]

    • Gradient Optimization: Adjust the mobile phase gradient to better separate Ruxolitinib from endogenous plasma components, such as phospholipids.[4]

    • Column Choice: Ensure you are using an appropriate column for the analysis. A C18 column is commonly used for Ruxolitinib analysis.[5]

Question: My quantitative results for Ruxolitinib are showing high variability between different plasma lots. How can I investigate if this is due to matrix effects?

Answer:

High variability between different sources of a biological matrix is a classic sign of matrix effects. To confirm and address this, perform a matrix effect experiment as detailed in the "Experimental Protocols" section. The use of a stable isotope-labeled internal standard like this compound is designed to compensate for such variability.[6][7][8] However, if significant differences persist, consider the following:

  • Internal Standard Response: Check if the response of this compound is also varying across the different plasma lots. Consistent internal standard response suggests the variability might be due to something other than matrix effects.

  • Matrix Factor Calculation: Calculate the matrix factor for each lot of plasma. A coefficient of variation (%CV) of the matrix factor greater than 15% across the different lots indicates a significant and variable matrix effect that the internal standard is not fully compensating for.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of Ruxolitinib bioanalysis?

A1: Matrix effects are the alteration of ionization efficiency of the analyte (Ruxolitinib) and internal standard (this compound) by co-eluting endogenous components from the biological sample (e.g., plasma).[3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and precision of the quantitative results. Common sources of matrix effects in plasma include phospholipids, salts, and proteins.[1][2]

Q2: How does this compound help in mitigating matrix effects?

A2: this compound is a stable isotope-labeled internal standard.[6][7][8] It is chemically identical to Ruxolitinib but has a higher mass due to the deuterium atoms. Because it has the same physicochemical properties, it co-elutes with Ruxolitinib and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.

Q3: What are acceptable limits for matrix effects in a validated bioanalytical method?

A3: According to regulatory guidelines, such as those from the FDA and EMA, the matrix factor's coefficient of variation (%CV) should be within 15%.[9][10] The matrix factor is a quantitative measure of the matrix effect.

Q4: Can I use a different internal standard for Ruxolitinib analysis?

A4: While other compounds can be used as internal standards, a stable isotope-labeled internal standard like this compound is the gold standard and highly recommended. This is because it most closely mimics the behavior of the analyte during sample preparation, chromatography, and ionization, providing the most effective compensation for matrix effects.

Quantitative Data Summary

The following table summarizes quantitative data on matrix effects from a study on Ruxolitinib bioanalysis in human plasma.

Biological MatrixAnalyte ConcentrationMean Matrix FactorReference
Normal PlasmaLow QC0.80 - 1.00[9]
Normal PlasmaHigh QC0.80 - 1.00[9]
Hemolyzed PlasmaLow QC0.80 - 1.00[9]
Hemolyzed PlasmaHigh QC0.80 - 1.00[9]
Lipemic PlasmaLow QC0.80 - 1.00[9]
Lipemic PlasmaHigh QC0.80 - 1.00[9]

Experimental Protocols

Assessment of Matrix Effects

This protocol describes the post-extraction addition method to evaluate matrix effects.

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike known concentrations of Ruxolitinib and this compound into the mobile phase or a neat solvent.

    • Set B (Post-Extraction Spike): Process blank plasma samples from at least six different sources through the entire sample preparation procedure. After the final extraction step, spike the extracted matrix with the same known concentrations of Ruxolitinib and this compound as in Set A.

  • Analyze the samples: Inject both sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

  • Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (MF of Ruxolitinib) / (MF of this compound)

  • Evaluate the results: The %CV of the IS-Normalized MF from the different matrix sources should not exceed 15%.

Visualizations

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Calculation cluster_eval Evaluation prep_neat Prepare Neat Solution (Set A) Ruxolitinib + IS in Solvent prep_matrix Prepare Post-Extraction Spike (Set B) Blank Plasma Extract + Ruxolitinib + IS analysis Inject Samples and Acquire Peak Areas prep_neat->analysis prep_matrix->analysis calc_mf Calculate Matrix Factor (MF) MF = Area(Set B) / Area(Set A) analysis->calc_mf calc_is_mf Calculate IS-Normalized MF MF(Analyte) / MF(IS) calc_mf->calc_is_mf eval Assess Variability %CV of IS-Normalized MF ≤ 15% calc_is_mf->eval

Caption: Experimental Workflow for Matrix Effect Assessment.

start Inconsistent Ruxolitinib Results check_system Perform System Suitability Test start->check_system system_ok System OK? check_system->system_ok troubleshoot_system Troubleshoot LC-MS/MS System system_ok->troubleshoot_system No eval_sample_prep Evaluate Sample Preparation system_ok->eval_sample_prep Yes troubleshoot_system->check_system sample_prep_ok Sample Prep OK? eval_sample_prep->sample_prep_ok optimize_sample_prep Optimize Sample Preparation (e.g., solvent ratio, extraction method) sample_prep_ok->optimize_sample_prep No eval_chromatography Evaluate Chromatography sample_prep_ok->eval_chromatography Yes optimize_sample_prep->eval_sample_prep chromatography_ok Co-elution Observed? eval_chromatography->chromatography_ok optimize_chromatography Optimize Chromatographic Method (e.g., gradient, column) chromatography_ok->optimize_chromatography Yes perform_me_assessment Perform Matrix Effect Assessment chromatography_ok->perform_me_assessment No optimize_chromatography->eval_chromatography end Validated Method perform_me_assessment->end

Caption: Troubleshooting Logic for Matrix Effect Issues.

cluster_source Ion Source cluster_process Ionization Process cluster_outcome Outcome esi_droplet ESI Droplet with Analyte, IS, and Matrix Components competition Competition for Charge and Access to Droplet Surface esi_droplet->competition suppression Ion Suppression (Reduced Analyte Signal) competition->suppression Matrix components outcompete analyte enhancement Ion Enhancement (Increased Analyte Signal) competition->enhancement Matrix components improve ionization efficiency

Caption: Mechanism of Ion Suppression and Enhancement.

References

Improving extraction recovery of (Rac)-Ruxolitinib-d8 from plasma

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of (Rac)-Ruxolitinib-d8. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize the extraction of Ruxolitinib and its deuterated internal standard from plasma.

Physicochemical Properties of Ruxolitinib

Understanding the physicochemical properties of Ruxolitinib is crucial for developing and troubleshooting extraction methods. Ruxolitinib is a Class 1 compound in the Biopharmaceutical Classification System (BCS), indicating high solubility and permeability.[1]

PropertyValueSource
Molecular Weight306.37 g/mol [2]
pKa (Strongest Basic)5.24[3]
logP~2.1 - 2.48[2][3]
Water Solubility0.258 mg/mL[3]
Plasma Protein Binding~97% (primarily to albumin)[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Ruxolitinib from plasma?

A1: The three primary techniques used for extracting Ruxolitinib from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[6]

  • Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma to precipitate proteins.[7][8][9] It is widely used for Ruxolitinib analysis.

  • Liquid-Liquid Extraction (LLE): This method separates Ruxolitinib from the plasma matrix based on its partitioning between two immiscible liquid phases. An organic solvent like methyl tert-butyl ether (MTBE) has been effectively used.[10]

  • Solid-Phase Extraction (SPE): SPE provides a cleaner extract by passing the plasma sample through a solid sorbent that retains the analyte, which is then washed and eluted with an appropriate solvent.[6]

Q2: Why is a deuterated internal standard like this compound essential for accurate quantification?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for quantitative LC-MS/MS bioanalysis. Because it is chemically identical to the analyte (Ruxolitinib), it co-elutes chromatographically and behaves similarly during extraction and ionization. This allows it to accurately correct for variability in extraction recovery and potential matrix effects, ensuring high precision and accuracy in the final measurement.[11][12]

Q3: What is "extraction recovery" and why is it important to optimize it?

A3: Extraction recovery is the percentage of the analyte of interest that is successfully recovered from the biological matrix during the sample preparation process.[7][12] While a high recovery (typically >85%) is desirable as it indicates an efficient extraction process, the consistency and reproducibility of the recovery are often more critical, especially when using a reliable internal standard.[7][13][14] Low or highly variable recovery can negatively impact the sensitivity and reliability of the assay.[15]

Q4: What are "matrix effects" and how can they interfere with my analysis?

A4: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the biological matrix (e.g., phospholipids, salts).[7] Even with high recovery, matrix effects can lead to inaccurate and imprecise results. A clean extraction method is key to minimizing these interferences.[16]

Troubleshooting Extraction Issues

This guide addresses common problems encountered during the extraction of this compound from plasma.

Troubleshooting_Workflow cluster_Start Identify the Problem cluster_Methods Select Extraction Method cluster_Solutions Implement Solutions Start Low or Variable Extraction Recovery? PPT Protein Precipitation (PPT) Start->PPT Using PPT LLE Liquid-Liquid Extraction (LLE) Start->LLE Using LLE SPE Solid-Phase Extraction (SPE) Start->SPE Using SPE Sol_PPT • Check Solvent:Plasma Ratio (e.g., 3:1) • Optimize Solvent (ACN vs. MeOH) • Ensure Vigorous Vortexing • Increase Centrifugation g-force/time PPT->Sol_PPT Sol_LLE • Adjust Sample pH (Basic for Ruxolitinib) • Select Appropriate Organic Solvent (e.g., MTBE) • Optimize Solvent Volume • Check for Emulsions LLE->Sol_LLE Sol_SPE • Verify Sorbent Choice (e.g., Reversed-Phase) • Ensure Proper Conditioning/Equilibration • Optimize Wash Solvent Strength • Optimize Elution Solvent Strength SPE->Sol_SPE

Caption: A decision tree for troubleshooting low extraction recovery.

Problem: My extraction recovery is low after using Protein Precipitation (PPT). What should I do?

  • Answer: Low recovery in PPT is often due to the analyte co-precipitating with the plasma proteins.

    • Check Solvent-to-Plasma Ratio: A common ratio is 3:1 (e.g., 300 µL of solvent for 100 µL of plasma).[7] Insufficient solvent may lead to incomplete protein precipitation and analyte loss.

    • Optimize the Precipitating Solvent: Acetonitrile (ACN) and methanol (MeOH) are common choices.[17] ACN often produces larger protein clumps, while MeOH yields finer precipitates.[17] For some analytes, MeOH can provide better recovery.[18]

    • Ensure Thorough Mixing: Vortex vigorously immediately after adding the solvent to ensure rapid and complete protein denaturation. Insufficient mixing can trap the analyte within the protein pellet.

    • Optimize Centrifugation: Ensure centrifugation speed and time (e.g., 14,000 x g for 10 minutes) are sufficient to form a compact pellet, resulting in a clear supernatant.[7]

Problem: I'm seeing low recovery with my Liquid-Liquid Extraction (LLE) protocol. How can I improve it?

  • Answer: LLE efficiency depends heavily on the analyte's partitioning between the aqueous plasma and the organic solvent, which is influenced by pH and solvent choice.

    • Adjust pH: Ruxolitinib has a basic pKa of 5.24.[3] Adjusting the plasma sample to a basic pH (e.g., pH > 7.24) will deprotonate the molecule, making it less polar and more soluble in the organic extraction solvent, thereby increasing recovery.

    • Select an Appropriate Solvent: Methyl tert-butyl ether (MTBE) has been shown to be effective for Ruxolitinib LLE.[10] The choice of solvent should be based on the analyte's polarity.

    • Optimize Solvent Volume & Number of Extractions: Increasing the volume of the organic solvent or performing the extraction multiple times (e.g., twice with a smaller volume) and pooling the organic layers can improve recovery.[19]

    • Manage Emulsions: If an emulsion forms at the interface, it can trap the analyte. Try increasing centrifugation time/speed or adding salt to the aqueous layer to break the emulsion.

Problem: My Solid-Phase Extraction (SPE) recovery is poor. What are the common causes?

  • Answer: Low recovery in SPE usually means the analyte was lost in one of the steps. It's crucial to test each fraction (load, wash, and elution) to determine where the loss is occurring.[20]

    • Analyte in the Load Fraction: This indicates the analyte did not bind to the sorbent. The cause could be an incorrect sorbent choice (phase), an inappropriate sample pH, or a sample solvent that is too strong.[20]

    • Analyte in the Wash Fraction: This suggests the wash solvent is too strong and is prematurely eluting the analyte.[20] Reduce the organic content or change the polarity of the wash solvent.

    • Analyte Not Found in Any Fraction (Stuck on Sorbent): This implies the elution solvent is too weak to remove the analyte from the sorbent.[20] Increase the strength of the elution solvent (e.g., higher percentage of organic modifier) or use a different solvent altogether.

Detailed Experimental Protocols

These protocols provide a starting point for the extraction of Ruxolitinib from plasma. Optimization may be required for specific laboratory conditions and equipment.

General_Workflow Plasma Plasma Sample (e.g., 100 µL) IS Add Internal Standard (Rac-Ruxolitinib-d8) Plasma->IS Extraction Extraction Step (PPT, LLE, or SPE) IS->Extraction Evap Evaporate & Reconstitute Extraction->Evap Analysis LC-MS/MS Analysis Evap->Analysis

Caption: General workflow for plasma sample preparation and analysis.

Protocol 1: Protein Precipitation (PPT)

This method is based on protocols developed for the quantification of Ruxolitinib in human plasma.[7][8]

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Add the internal standard (this compound) solution.

  • Add 300 µL of cold methanol or acetonitrile to precipitate the proteins.[7]

  • Vortex the mixture vigorously for at least 30 seconds.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[7]

  • Carefully transfer the clear supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 0.1% formic acid in water/methanol) for LC-MS/MS injection.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for Ruxolitinib extraction.[10]

  • Pipette 50 µL of the plasma sample into a microcentrifuge tube.[10]

  • Add the internal standard (this compound) solution.

  • Add a small volume of a basic buffer (e.g., 50 µL of 0.1 M sodium bicarbonate) to adjust the pH.

  • Add 1 mL of methyl t-butyl ether (MTBE).[10]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes to separate the layers.

  • Transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS injection.

Protocol 3: Solid-Phase Extraction (SPE) - General Procedure

SPE_Mechanism Condition Step 1: Condition • Pass organic solvent (e.g., MeOH) • Removes impurities • Solvates sorbent Equilibrate Step 2: Equilibrate • Pass aqueous buffer (e.g., Water) • Primes sorbent for aqueous sample Condition->Equilibrate Load Step 3: Load Sample • Apply plasma sample • Analyte (●) binds to sorbent • Matrix components (■) may pass through Equilibrate->Load Wash Step 4: Wash • Use weak solvent • Removes remaining interferences (■) • Analyte (●) remains bound Load->Wash Elute Step 5: Elute • Use strong solvent • Disrupts analyte-sorbent interaction • Collect pure analyte (●) Wash->Elute

Caption: The five key steps of a Solid-Phase Extraction (SPE) workflow.

  • Select Sorbent: Based on Ruxolitinib's properties (logP ~2.1-2.5), a reversed-phase sorbent (e.g., C18 or a polymer-based sorbent) is a suitable choice.

  • Condition: Wash the SPE cartridge with 1 mL of methanol.

  • Equilibrate: Equilibrate the cartridge with 1 mL of water. Do not let the sorbent bed go dry.

  • Load: Load the pre-treated plasma sample (diluted with an aqueous buffer) onto the cartridge at a slow flow rate.

  • Wash: Wash the cartridge with 1 mL of a weak solvent (e.g., 5-10% methanol in water) to remove salts and other polar interferences.

  • Elute: Elute the analyte and internal standard with 1 mL of a strong solvent (e.g., methanol or acetonitrile, potentially with a small amount of formic acid or ammonium hydroxide depending on the sorbent).

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

References

Validation & Comparative

A Comparative Guide to (Rac)-Ruxolitinib-d8 and Ruxolitinib-d9 as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals involved in the quantitative analysis of Ruxolitinib, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a detailed comparison of two commonly used deuterated internal standards, (Rac)-Ruxolitinib-d8 and Ruxolitinib-d9, supported by experimental data and protocols to inform the selection process in bioanalytical method development.

Executive Summary

The selection between this compound and Ruxolitinib-d9 as an internal standard for the quantification of Ruxolitinib, a chiral drug marketed as the R-enantiomer, hinges on the specific requirements of the analytical method. This compound, being a racemic mixture, is a cost-effective option suitable for achiral chromatographic methods. However, for enantioselective assays, an enantiomerically pure internal standard like Ruxolitinib-d9 (as the R-enantiomer) is the superior choice to ensure accurate quantification of the active enantiomer. Ruxolitinib-d9 is also available as a racemic mixture. The higher degree of deuteration in Ruxolitinib-d9 may offer a slight advantage in minimizing isotopic crosstalk with the analyte.

Introduction to Ruxolitinib and the Need for Internal Standards

Ruxolitinib is a potent inhibitor of Janus kinases (JAK1 and JAK2) and is used in the treatment of myelofibrosis and polycythemia vera.[1] As a chiral molecule, the pharmacological activity of Ruxolitinib resides primarily in its R-enantiomer.[1] Accurate quantification of Ruxolitinib in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is crucial to compensate for variations in sample preparation, chromatography, and mass spectrometric response, thereby ensuring the accuracy and precision of the results. Deuterated analogs of the analyte, such as this compound and Ruxolitinib-d9, are ideal internal standards as they share very similar physicochemical properties with the analyte but are distinguishable by their mass-to-charge ratio (m/z).

The JAK-STAT Signaling Pathway and Ruxolitinib's Mechanism of Action

Ruxolitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from cytokines and growth factors that regulate cell proliferation, differentiation, and survival. In myeloproliferative neoplasms, this pathway is often dysregulated. Ruxolitinib blocks the kinase activity of JAK1 and JAK2, thereby preventing the phosphorylation and activation of STAT proteins and inhibiting the downstream cellular responses that drive the disease.

Figure 1: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

Comparison of this compound and Ruxolitinib-d9

The primary distinctions between these two internal standards lie in their stereochemistry and the degree of deuterium labeling.

FeatureThis compoundRuxolitinib-d9
Stereochemistry Racemic mixture (R and S enantiomers)Available as a racemic mixture or as the deuterated R-enantiomer.
Deuterium Labeling 8 deuterium atoms9 deuterium atoms
Molecular Weight ~314.4 g/mol ~315.4 g/mol
Typical Application Achiral LC-MS/MS methods for total Ruxolitinib quantification.Chiral or achiral LC-MS/MS methods. The enantiomerically pure form is ideal for quantifying the active R-enantiomer.
Stereochemistry Considerations

Since the approved drug, Jakafi®, is the R-enantiomer of Ruxolitinib, the use of a racemic internal standard like this compound is generally acceptable for achiral analytical methods that do not separate the enantiomers. In such cases, the total concentration of Ruxolitinib is measured.

However, if an enantioselective (chiral) method is employed to specifically quantify the active R-enantiomer, the use of an enantiomerically pure internal standard (R-Ruxolitinib-d9) is highly recommended. Using a racemic internal standard in a chiral separation can lead to inaccuracies if the two enantiomers of the internal standard exhibit different chromatographic behavior or detector response.

Deuterium Labeling and Isotopic Effects

The higher number of deuterium atoms in Ruxolitinib-d9 (nine versus eight) results in a larger mass difference from the unlabeled analyte. This can be advantageous in minimizing potential "crosstalk" or interference between the mass spectrometric signals of the analyte and the internal standard.

It is important to note that deuterium substitution can sometimes lead to a slight shift in retention time compared to the non-deuterated analyte, an effect known as the "isotopic effect".[2] This effect is generally more pronounced with a higher number of deuterium atoms. If the internal standard does not perfectly co-elute with the analyte, it may not fully compensate for matrix effects, which can vary across the chromatographic peak. Therefore, careful chromatographic optimization is necessary to ensure co-elution or to validate that any separation does not impact the accuracy of quantification.

Experimental Data and Performance

While no direct comparative studies between this compound and Ruxolitinib-d9 were found in the published literature, several studies have successfully validated and applied LC-MS/MS methods using Ruxolitinib-d9 (or a similar isotopically labeled standard) for the quantification of Ruxolitinib in biological matrices.[2][3]

The following tables summarize typical experimental parameters and performance data from a validated LC-MS/MS method using a deuterated internal standard for Ruxolitinib analysis in human plasma.

Table 1: LC-MS/MS Method Parameters for Ruxolitinib Analysis

ParameterCondition
LC Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile/methanol
Flow Rate 0.3 - 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Mass Transitions (m/z) Ruxolitinib: 307.1 → 186.1Ruxolitinib-d9: 316.1 → 186.1

Table 2: Method Validation Performance Data

ParameterResult
Linearity Range 1 - 2000 ng/mL
Correlation Coefficient (r²) > 0.99
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%Recovery) 85% - 115%
Extraction Recovery > 85%

Experimental Protocols

Sample Preparation

A typical protein precipitation method is used for the extraction of Ruxolitinib from plasma samples.

Sample_Preparation Plasma_Sample 100 µL Plasma Sample Add_IS Add Internal Standard (e.g., Ruxolitinib-d9) Plasma_Sample->Add_IS Precipitation Add 300 µL Methanol Add_IS->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifuge (e.g., 14,000 x g, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis Inject into LC-MS/MS Supernatant->Analysis

Figure 2: A representative workflow for the preparation of plasma samples for Ruxolitinib analysis.

Detailed Protocol:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add a known amount of the internal standard solution (this compound or Ruxolitinib-d9).

  • Add 300 µL of cold methanol to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following is a representative LC-MS/MS method.

Liquid Chromatography:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with water and an organic solvent (acetonitrile or methanol), both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

  • Flow Rate: Typically in the range of 0.3 to 0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

Mass Spectrometry:

  • Ionization: Electrospray ionization in the positive ion mode (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor and product ions for Ruxolitinib and its deuterated internal standard are monitored.

Conclusion and Recommendations

Both this compound and Ruxolitinib-d9 are suitable internal standards for the quantification of Ruxolitinib by LC-MS/MS. The choice between them should be guided by the specific analytical needs:

  • For achiral (non-enantioselective) methods aiming to quantify the total concentration of Ruxolitinib, the more cost-effective This compound is a viable option.

  • For chiral (enantioselective) methods that specifically measure the active R-enantiomer, an enantiomerically pure R-Ruxolitinib-d9 is the recommended internal standard to ensure the highest accuracy.

  • Ruxolitinib-d9 offers a slightly greater mass difference from the analyte, which can be beneficial in minimizing isotopic interference.

Regardless of the choice, it is imperative to thoroughly validate the bioanalytical method according to regulatory guidelines to ensure its accuracy, precision, and robustness for its intended purpose. Careful attention should be paid to the potential for isotopic effects on chromatography and the assessment of matrix effects.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Ruxolitinib Utilizing Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of bioanalytical methods for the quantification of Ruxolitinib in biological matrices, with a focus on the use of stable isotope-labeled internal standards. While "(Rac)-Ruxolitinib-d8" is utilized as a deuterium-labeled internal standard in pharmacokinetic and analytical research to enhance the accuracy of mass spectrometry and liquid chromatography, this guide will focus on published and validated methods using other stable isotope-labeled analogs, namely Ruxolitinib-¹³C₉ and Ruxolitinib-d₉, due to the limited availability of detailed public data on methods employing this compound.[1][2][3] This comparative analysis will provide valuable insights into method performance and best practices for the cross-validation of analytical methods for Ruxolitinib.

Data Presentation: Performance Comparison of LC-MS/MS Methods

The following table summarizes the key validation parameters of two published LC-MS/MS methods for the quantification of Ruxolitinib in human plasma, one utilizing Ruxolitinib-¹³C₉ and the other Ruxolitinib-d₉ as internal standards.

ParameterMethod A (Ruxolitinib-¹³C₉)[4]Method B (Ruxolitinib-d₉)[5]
Linearity Range 10 - 2000 ng/mL0.5 - 400 ng/mL
Correlation Coefficient (r²) > 0.99Not explicitly stated, but linearity was achieved
Lower Limit of Quantification (LLOQ) 10 ng/mL0.5 ng/mL
Intra-day Precision (% CV) ≤ 6.46%Within acceptable standards
Inter-day Precision (% CV) ≤ 7.50%Within acceptable standards
Accuracy (% RE) 91.04% - 114.21%Within acceptable standards
Recovery 88.47% - 93.24%Within acceptable standards
Matrix Effect MinimizedNo matrix effects found

Experimental Protocols

Method A: LC-MS/MS with Ruxolitinib-¹³C₉ Internal Standard[4]

1. Sample Preparation:

  • A simple protein precipitation method is employed.

  • To a plasma sample, an internal standard working solution (Ruxolitinib-¹³C₉) is added.

  • Protein precipitation is induced by the addition of a precipitant (e.g., methanol or acetonitrile).

  • The sample is vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant is collected for LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: Thermo Hypersil GOLD C18 column (50 mm × 2.1 mm, 3.0 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Gradient Elution: A gradient is used to achieve optimal separation.

3. Mass Spectrometry:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Ruxolitinib and Ruxolitinib-¹³C₉.

Method B: LC-MS/MS with Ruxolitinib-d₉ Internal Standard[5]

1. Sample Preparation:

  • Protein precipitation using methanol is utilized for sample cleanup.

2. Liquid Chromatography:

  • Mobile Phase A: 2.0 mM ammonium acetate in distilled water.

  • Mobile Phase B: Acetonitrile.

  • Elution: Gradient elution.

3. Mass Spectrometry:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Ruxolitinib: m/z 307.1 → 186.0

    • Ruxolitinib-d₉: m/z 316.1 → 185.9

Mandatory Visualization

Ruxolitinib's Mechanism of Action: The JAK-STAT Signaling Pathway

Ruxolitinib is a potent inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2. These enzymes play a crucial role in the JAK-STAT signaling pathway, which is integral to hematopoiesis and immune function. By inhibiting JAK1 and JAK2, Ruxolitinib modulates the signaling of various cytokines and growth factors, thereby reducing the proliferation of malignant cells in myeloproliferative neoplasms.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Expression Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

Experimental Workflow for Bioanalytical Method Cross-Validation

Cross-validation is a critical process to ensure that analytical methods produce comparable results when, for instance, a method is transferred between laboratories or an existing method is updated.

Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis Phase Define_Objective Define Cross-Validation Objective Select_Methods Select Methods for Comparison (e.g., Method A vs. Method B) Define_Objective->Select_Methods Set_Acceptance Set Acceptance Criteria Select_Methods->Set_Acceptance Analyze_Samples_A Analyze Samples with Method A Set_Acceptance->Analyze_Samples_A Analyze_Samples_B Analyze Samples with Method B Set_Acceptance->Analyze_Samples_B Compare_Results Compare Quantitative Results Analyze_Samples_A->Compare_Results Analyze_Samples_B->Compare_Results Statistical_Analysis Perform Statistical Analysis (e.g., Bland-Altman plot) Compare_Results->Statistical_Analysis Assess_Criteria Assess Against Acceptance Criteria Statistical_Analysis->Assess_Criteria Conclusion Conclusion on Method Comparability Assess_Criteria->Conclusion

Caption: A generalized workflow for the cross-validation of two bioanalytical methods.

References

A Comparative Guide to the Pharmacokinetic Profiles of Ruxolitinib and Deuterated Ruxolitinib (Deuruxolitinib)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of the Janus kinase (JAK) inhibitor Ruxolitinib and its deuterated analogue, Deuruxolitinib (CTP-543). The inclusion of deuterium in Deuruxolitinib is a strategic modification aimed at altering the drug's metabolic pathway, potentially leading to an improved pharmacokinetic profile. This comparison is supported by experimental data from various clinical studies.

Executive Summary

Ruxolitinib is a potent inhibitor of JAK1 and JAK2, key enzymes in the JAK-STAT signaling pathway, which is crucial for hematopoiesis and immune function.[1] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory conditions.[1] Deuruxolitinib was developed to enhance the pharmacokinetic properties of Ruxolitinib. The primary aim of deuteration is to slow down the metabolism of the drug, which could lead to a longer half-life and altered bioavailability.[2] This guide will delve into the available pharmacokinetic data for both compounds to provide a clear comparison for research and development purposes.

Pharmacokinetic Profile Comparison

The following tables summarize the key pharmacokinetic parameters for Ruxolitinib and Deuruxolitinib based on data from various clinical studies. It is important to note that direct head-to-head comparative studies are limited, and thus, data is compiled from separate trials.

Table 1: Single-Dose Pharmacokinetic Parameters of Ruxolitinib in Healthy Subjects [3]

Parameter5 mg Dose (n=12)10 mg Dose (n=6)25 mg Dose (n=6)50 mg Dose (n=6)
Cmax (nM) 205 ± 72.8382 ± 1141090 ± 6071760 ± 515
Tmax (h) 1.7 ± 0.692.1 ± 1.22.4 ± 2.01.2 ± 0.68
t1/2 (h) 2.8 ± 1.13.6 ± 1.53.1 ± 0.672.7 ± 0.56
AUC0-∞ (nM*h) 862 ± 2731790 ± 3954330 ± 14707160 ± 1950
CL/F (L/h) 20.7 ± 6.4519.0 ± 3.8721.0 ± 7.9224.4 ± 7.09
Vz/F (L) 83 ± 40.195 ± 34.587.7 ± 20.796.9 ± 41.8

Data presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Elimination half-life; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; CL/F: Apparent oral clearance; Vz/F: Apparent volume of distribution during the terminal phase.

Table 2: General Pharmacokinetic Properties of Ruxolitinib

ParameterValueReference
Bioavailability ~95%[1]
Protein Binding ~97% (mainly to albumin)[1]
Metabolism Primarily by CYP3A4[1]
Elimination Renal excretion of metabolites[1]

Table 3: Single and Multiple Ascending Dose Pharmacokinetic Information for Deuruxolitinib (CTP-543) in Healthy Volunteers [4]

DoseObservation
Single Ascending Doses (8, 16, 32, 48 mg) Increased exposure with increasing doses.
Multiple Ascending Doses (up to 32 mg daily) Well-tolerated with no serious adverse events.
16 mg twice daily Exposure appeared comparable to 20 mg Ruxolitinib twice daily.
Half-life (t1/2) Approximately 3.3 hours, similar to non-deuterated Ruxolitinib.

Experimental Protocols

The pharmacokinetic parameters presented in this guide were determined using established methodologies in clinical pharmacology.

Bioanalytical Method for Plasma Concentration Determination

A common method for quantifying Ruxolitinib and its metabolites in plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6]

  • Sample Preparation: Protein precipitation is a frequently used technique to extract the drug from plasma samples.[5]

  • Chromatographic Separation: The analytes are separated using a liquid chromatography system.[5]

  • Detection: A tandem mass spectrometer is used for the sensitive and selective detection and quantification of the drug and its metabolites.[5]

  • Validation: The method is validated according to regulatory guidelines (e.g., FDA) to ensure specificity, linearity, accuracy, precision, and stability.[6]

Pharmacokinetic Analysis

Pharmacokinetic parameters are typically calculated using non-compartmental analysis (NCA) of the plasma concentration-time data.[6] Population pharmacokinetic (PopPK) models, often two-compartment models with first-order absorption and linear elimination, are also employed to characterize the pharmacokinetics of Ruxolitinib in patient populations and to identify covariates that may influence drug exposure.[7][8]

Mechanism of Action: The JAK-STAT Signaling Pathway

Ruxolitinib and Deuruxolitinib exert their therapeutic effects by inhibiting the Janus kinase (JAK) family of enzymes, which are central to the JAK-STAT signaling pathway. This pathway is a primary mechanism for a wide array of cytokines and growth factors to transmit signals from the cell surface to the nucleus, thereby regulating gene expression involved in inflammation, hematopoiesis, and immune response.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation pJAK pJAK JAK->pJAK 3. Autophosphorylation STAT STAT pJAK->STAT 4. Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 5. Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus 6. Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression 7. Transcription Ruxolitinib Ruxolitinib / Deuterated Ruxolitinib Ruxolitinib->pJAK Inhibition

Figure 1: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study.

PK_Workflow Subject_Recruitment Subject Recruitment (Healthy Volunteers or Patients) Informed_Consent Informed Consent Subject_Recruitment->Informed_Consent Dosing Drug Administration (Single or Multiple Doses) Informed_Consent->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis Bioanalytical Method (e.g., LC-MS/MS) Plasma_Separation->Sample_Analysis Data_Analysis Pharmacokinetic Analysis (Non-compartmental or Population PK modeling) Sample_Analysis->Data_Analysis Results Determination of PK Parameters (Cmax, Tmax, AUC, t1/2) Data_Analysis->Results

Figure 2: A generalized workflow for a clinical pharmacokinetic study.

Discussion and Conclusion

The available data suggests that Ruxolitinib is a well-absorbed oral drug with a relatively short half-life.[3] The deuterated form, Deuruxolitinib, was developed with the intention of improving upon the pharmacokinetic profile of the parent compound.[2] Phase 1 data for Deuruxolitinib indicates a similar half-life to Ruxolitinib, with comparable exposure at adjusted doses.[4] The strategic placement of deuterium atoms is intended to reduce the rate of metabolic clearance, a concept that has been explored to enhance the therapeutic window of various drugs.

For researchers and drug developers, the choice between Ruxolitinib and a deuterated version would depend on the specific therapeutic goals. While the core mechanism of action remains the same, the nuanced differences in their pharmacokinetic profiles could translate to differences in dosing regimens, efficacy, and safety profiles in specific patient populations. Further head-to-head clinical trials with comprehensive pharmacokinetic and pharmacodynamic assessments are necessary to fully elucidate the comparative clinical value of Deuruxolitinib relative to Ruxolitinib.

References

A Head-to-Head Comparison of Deuterated Ruxolitinib Internal Standards for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides an objective, data-driven comparison of different deuterated Ruxolitinib internal standards used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Ruxolitinib, a potent Janus kinase (JAK) inhibitor, requires precise quantification in biological matrices for pharmacokinetic studies and therapeutic drug monitoring. Stable isotope-labeled (SIL) internal standards, particularly deuterated analogs, are the gold standard for correcting matrix effects and variability during sample preparation and analysis. This guide summarizes key performance data from published studies to aid in the selection of the most suitable deuterated Ruxolitinib internal standard.

Performance Comparison of Deuterated Internal Standards

The ideal SIL internal standard should co-elute with the analyte and exhibit similar ionization and extraction characteristics to effectively compensate for analytical variability. The following table summarizes validation data from two studies that employed different deuterated Ruxolitinib analogs.

Performance MetricRuxolitinib-d9[1]Ruxolitinib-d9[2]
Linearity Range 0.5 - 400 ng/mL10 - 2000 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99[2]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL10 ng/mL[2]
Intra-Day Precision (%RSD) Not explicitly stated≤ 6.46%[2]
Inter-Day Precision (%RSD) Not explicitly stated≤ 7.50%[2]
Accuracy (%RE) Within acceptable standards91.04% – 114.21%[2]
Extraction Recovery Within acceptable standards88.47% - 93.24%[2]
Matrix Effect No matrix effects foundMinimal effects (0.80 - 1.00)[2]

Note: The data presented is synthesized from different publications with distinct experimental protocols. Direct comparison should be made with caution. Precision and accuracy values from both studies were reported to be within the acceptable limits defined by regulatory guidelines.

Mechanism of Action: Ruxolitinib and the JAK-STAT Pathway

Ruxolitinib functions by inhibiting Janus kinases (JAKs), specifically JAK1 and JAK2. These enzymes are crucial components of the JAK-STAT signaling pathway, which transmits signals from cytokines and growth factors on the cell surface to the nucleus, influencing gene transcription involved in immunity and cell growth.[3] By blocking this pathway, Ruxolitinib can modulate the immune response and inhibit the proliferation of cells, which is particularly relevant in myeloproliferative neoplasms.

JAK_STAT_Pathway Ruxolitinib Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription 6. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding

Figure 1. Inhibition of the JAK-STAT pathway by Ruxolitinib.

Experimental Protocols

A generalized experimental workflow for the quantification of Ruxolitinib in human plasma using a deuterated internal standard is outlined below. This protocol is a composite based on methodologies described in the cited literature.[1][2]

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of human plasma sample into a microcentrifuge tube.

  • Add the deuterated Ruxolitinib internal standard solution.

  • Add 300 µL of methanol to precipitate plasma proteins.

  • Vortex the mixture vigorously for approximately 1 minute.

  • Centrifuge the sample at high speed (e.g., 14,000 g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a new sample vial for analysis.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., Thermo Hypersil GOLD C18, 50 mm × 2.1 mm, 3.0 µm) is commonly used for separation.[2]

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in methanol or acetonitrile (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Detection: Selected Reaction Monitoring (SRM) is used to monitor specific precursor-to-product ion transitions for both Ruxolitinib and its deuterated internal standard, ensuring high selectivity and sensitivity.

Experimental_Workflow Bioanalytical Workflow for Ruxolitinib start Start: Plasma Sample Collection spike Spike with Deuterated Internal Standard start->spike prep Sample Preparation (Protein Precipitation) analysis LC-MS/MS Analysis prep->analysis spike->prep separation Chromatographic Separation (C18 Column) analysis->separation detection Mass Spectrometric Detection (SRM Mode) analysis->detection data Data Processing analysis->data quant Quantification (Analyte/IS Peak Area Ratio) data->quant end End: Concentration Result quant->end

Figure 2. General workflow for Ruxolitinib quantification.

Conclusion

The selection of a stable isotope-labeled internal standard is paramount for developing accurate and precise bioanalytical methods. Both Ruxolitinib-d9 and other highly deuterated or 13C-labeled analogs have been shown to perform effectively in LC-MS/MS assays for Ruxolitinib quantification. When choosing an internal standard, researchers should consider the specific requirements of their assay, including the desired sensitivity (LLOQ) and the concentration range to be measured. The data suggests that available deuterated standards are capable of providing excellent linearity, precision, and accuracy, while effectively compensating for matrix effects and extraction variability. This enables reliable therapeutic drug monitoring and pharmacokinetic analysis, ultimately contributing to the advancement of personalized medicine in the treatment of hematologic malignancies.[2]

References

A Comparative Guide to the In Vivo Efficacy of Deuterated vs. Non-Deuterated Ruxolitinib

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Ruxolitinib is a potent and selective inhibitor of Janus-associated kinases (JAK) 1 and 2, critical components of the JAK-STAT signaling pathway.[1][2] This pathway is integral to regulating hematopoiesis and immune system modulation.[1] Dysregulation of the JAK-STAT pathway is a hallmark of myeloproliferative neoplasms, and ruxolitinib is an established therapy for conditions like myelofibrosis and polycythemia vera.[1][3]

A key strategy in modern drug development is the selective replacement of hydrogen atoms with their stable isotope, deuterium. This process, known as deuteration, can significantly alter a drug's metabolic profile. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes.[4][5] This "deuterium kinetic isotope effect" can lead to an improved pharmacokinetic profile, including a longer half-life, increased drug exposure, and potentially a more favorable safety and efficacy profile.[6][7][8]

While direct head-to-head in vivo efficacy data for a specific racemic deuterated ruxolitinib, (Rac)-Ruxolitinib-d8, versus its non-deuterated counterpart is not available in published literature, a deuterated version named Deuruxolitinib (CTP-543) has been developed to enhance its pharmacokinetic properties by slowing metabolism.[9][10][11] Deuruxolitinib was recently approved by the FDA for the treatment of severe alopecia areata.[9]

This guide provides a framework for comparing the in vivo efficacy of a deuterated ruxolitinib against the parent compound, outlining the foundational science, a proposed experimental design, and expected comparative outcomes based on the principles of drug deuteration.

Mechanism of Action: The JAK-STAT Signaling Pathway

Ruxolitinib exerts its therapeutic effect by inhibiting JAK1 and JAK2. These kinases phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation, differentiation, and inflammation. By blocking this pathway, ruxolitinib can reduce splenomegaly, alleviate constitutional symptoms, and control myeloproliferation in patients with myelofibrosis.[2][3]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK1 / JAK2 CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerizes Gene Target Gene Transcription pSTAT_dimer->Gene Translocates & Activates Ruxolitinib Ruxolitinib / Deuterated Ruxolitinib Ruxolitinib->JAK Inhibits Cytokine Cytokine Cytokine->CytokineReceptor Binds Experimental_Workflow start Start: JAK2V617F Mouse Model randomization Randomization into 3 Study Groups start->randomization dosing 28-Day Oral Dosing (Vehicle, Ruxolitinib, d-Ruxolitinib) randomization->dosing monitoring Weekly Monitoring (Weight, CBCs) dosing->monitoring pk_sampling Pharmacokinetic Blood Sampling (Day 1 & Day 28) dosing->pk_sampling termination Day 28: Study Termination & Tissue Collection monitoring->termination analysis Efficacy & PK Analysis pk_sampling->analysis termination->analysis results Comparative Data Generation analysis->results

References

Metabolic Switching of (Rac)-Ruxolitinib-d8: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic profiles of Ruxolitinib and its deuterated analog, (Rac)-Ruxolitinib-d8 (also known as deuruxolitinib). The strategic replacement of hydrogen with deuterium atoms in this compound is designed to alter its metabolic fate, a concept known as metabolic switching. This guide presents available experimental data to assess this phenomenon, offering a valuable resource for researchers in drug metabolism and pharmacokinetics.

Executive Summary

Ruxolitinib, a potent Janus kinase (JAK) 1 and JAK2 inhibitor, undergoes extensive metabolism primarily mediated by the cytochrome P450 enzyme CYP3A4. Its deuterated counterpart, this compound, exhibits a significant shift in its metabolic pathway, with CYP2C9 becoming the primary metabolizing enzyme. This alteration, a clear indication of metabolic switching, is intended to improve the drug's pharmacokinetic properties. This guide details the metabolic pathways, presents comparative pharmacokinetic data, and provides experimental protocols for in vitro assessment.

Comparative Pharmacokinetics and Metabolism

The metabolic stability and pharmacokinetic profile of a drug are critical determinants of its efficacy and safety. Deuteration of Ruxolitinib was explored to modulate these properties.

Key Metabolic Differences
FeatureRuxolitinibThis compound (deuruxolitinib)
Primary Metabolizing Enzyme CYP3A4CYP2C9 (76%)
Secondary Metabolizing Enzyme CYP2C9 (minor)CYP3A4 (21%)
Metabolites Pharmacologically active metabolites contribute significantly to its overall effect.Two most abundant metabolites, C-21714 and C-21717, are approximately 10-fold less pharmacologically active than the parent drug.[1]
Rationale for Deuteration Not applicableTo slow down the extensive oxidative metabolism that occurs around the cyclopentyl ring.[1]
Pharmacokinetic Parameters
ParameterRuxolitinibThis compound (deuruxolitinib)Alternative JAK Inhibitors
Bioavailability >95%[2]~90%[1]Baricitinib: ~79%[3] Fedratinib: Not specified
Time to Peak Plasma Concentration (Tmax) ~1 hour[2]~1.5 hours[1]Baricitinib: ~1 hour[3] Fedratinib: 1.75-3 hours[4]
Elimination Half-life (t½) ~3 hours (parent drug); ~5.8 hours (parent + active metabolites)[5]~4 hours[6]Baricitinib: ~12.5 hours[3] Fedratinib: ~41 hours[4]
Protein Binding ~97%[2]~91.5%[1]Baricitinib: ~50%[3] Fedratinib: ≥92%[4]
Excretion <1% unchanged in urine and feces.[2]Primarily metabolized.Baricitinib: ~75% unchanged in urine, ~20% in feces.[3] Fedratinib: 77% in feces (23% unchanged), 5% in urine (3% unchanged).[4]

Signaling Pathway and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the JAK-STAT signaling pathway, the metabolic pathways of Ruxolitinib and its deuterated analog, and a typical experimental workflow for in vitro metabolism studies.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus Gene Gene Transcription Nucleus->Gene Ruxolitinib This compound / Ruxolitinib Ruxolitinib->JAK inhibits

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

cluster_ruxo Ruxolitinib Metabolism cluster_d8 This compound Metabolism Ruxo Ruxolitinib CYP3A4_ruxo CYP3A4 (Major) Ruxo->CYP3A4_ruxo CYP2C9_ruxo CYP2C9 (Minor) Ruxo->CYP2C9_ruxo Metabolites_ruxo Active Metabolites CYP3A4_ruxo->Metabolites_ruxo CYP2C9_ruxo->Metabolites_ruxo Ruxo_d8 This compound CYP2C9_d8 CYP2C9 (Major) Ruxo_d8->CYP2C9_d8 CYP3A4_d8 CYP3A4 (Minor) Ruxo_d8->CYP3A4_d8 Metabolites_d8 Less Active Metabolites (C-21714, C-21717) CYP2C9_d8->Metabolites_d8 CYP3A4_d8->Metabolites_d8

Caption: Metabolic pathways of Ruxolitinib and this compound.

Start Start: Prepare Reagents Incubation Incubate drug with human liver microsomes and NADPH Start->Incubation Quench Quench reaction with acetonitrile Incubation->Quench Centrifuge Centrifuge to pellet protein Quench->Centrifuge Analyze Analyze supernatant by LC-MS/MS Centrifuge->Analyze End End: Quantify parent drug and metabolites Analyze->End

Caption: In vitro metabolism experimental workflow.

Detailed Experimental Protocols

The following provides a general methodology for assessing the in vitro metabolism of a test compound using human liver microsomes. This protocol can be adapted for a direct comparison of Ruxolitinib and this compound.

In Vitro Metabolism in Human Liver Microsomes

Objective: To determine the metabolic stability and identify the major metabolites of Ruxolitinib and this compound.

Materials:

  • Test compounds (Ruxolitinib, this compound)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine phosphate buffer, HLM, and the test compound at the desired final concentration (e.g., 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding the NADPH regenerating system to the pre-incubated mixture.

  • Incubation:

    • Incubate the reaction mixture at 37°C in a shaking water bath.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction:

    • Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile to the aliquot. This will precipitate the microsomal proteins.

  • Sample Preparation for Analysis:

    • Vortex the quenched samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound and identify and quantify the formed metabolites.

    • The disappearance of the parent compound over time is used to calculate the in vitro half-life and intrinsic clearance.

    • Metabolite identification is performed by comparing the mass spectra and retention times with those of reference standards, if available, or by interpreting the fragmentation patterns.

Conclusion

The available data strongly suggest that deuteration of Ruxolitinib to form this compound results in a significant metabolic switch, redirecting its primary metabolic clearance from CYP3A4 to CYP2C9. This alteration in metabolism leads to the formation of less pharmacologically active metabolites. While further head-to-head studies are needed for a definitive quantitative comparison, the current evidence indicates that this compound possesses a distinct metabolic profile compared to its non-deuterated parent compound. This guide provides a foundational understanding for researchers and professionals in the field of drug development to further explore the therapeutic implications of this metabolic switching.

References

A Comparative Guide to (Rac)-Ruxolitinib-d8 and Alternative Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (Rac)-Ruxolitinib-d8 with its non-deuterated counterpart and other isotopic analogs used as internal standards in the quantitative analysis of Ruxolitinib. This document is intended to assist researchers in selecting the most appropriate reference material for their analytical needs, with a focus on pharmacokinetic and therapeutic drug monitoring studies.

Introduction to Ruxolitinib and the Need for Internal Standards

Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAK1 and JAK2), key enzymes in the JAK-STAT signaling pathway.[1] This pathway is crucial for cellular processes such as hematopoiesis and immune response.[2] Dysregulation of the JAK-STAT pathway is implicated in various myeloproliferative neoplasms and inflammatory conditions.[2]

Accurate quantification of Ruxolitinib in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development.[3] The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for quantitative mass spectrometry-based assays, as they help to correct for variability in sample preparation and instrument response.[4]

Comparison of Analytical Standards

The selection of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods. The following table summarizes the key specifications for this compound and its common alternatives. The data presented is representative of typical Certificates of Analysis from various commercial suppliers.

ParameterThis compoundRuxolitinibRuxolitinib-d9
Chemical Formula C₁₇H₁₀D₈N₆C₁₇H₁₈N₆C₁₇H₉D₉N₆
Molecular Weight 314.41 g/mol 306.37 g/mol 315.42 g/mol
Purity (by HPLC) ≥98%≥98%≥98%
Isotopic Enrichment ≥99 atom % DN/A≥99 atom % D
Appearance White to off-white solidWhite to off-white solidWhite to off-white solid
Primary Use Internal standard for mass spectrometryAnalyte, calibrator, quality controlInternal standard for mass spectrometry

The JAK-STAT Signaling Pathway and Ruxolitinib's Mechanism of Action

Ruxolitinib exerts its therapeutic effect by inhibiting JAK1 and JAK2, thereby blocking the downstream signaling cascade that leads to the transcription of genes involved in inflammation and cell proliferation.[2]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1/JAK2 Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Modulation Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

Figure 1: Ruxolitinib's inhibition of the JAK-STAT signaling pathway.

Experimental Protocols

The following is a typical experimental protocol for the quantification of Ruxolitinib in human plasma using this compound as an internal standard, based on published LC-MS/MS methods.[1][5]

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma, add 300 µL of methanol containing the internal standard, this compound.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, increasing linearly to elute the analyte and internal standard, followed by a wash and re-equilibration step.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Ruxolitinib: m/z 307.1 → 186.0

      • This compound: m/z 315.1 → 186.0 (Note: The specific fragment may vary, but the precursor ion will be shifted by the mass of the deuterium atoms).

Data Analysis
  • Quantification is performed by calculating the peak area ratio of the analyte (Ruxolitinib) to the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratios of known concentrations of Ruxolitinib against their corresponding concentrations.

  • The concentration of Ruxolitinib in the unknown samples is then determined from the calibration curve.

Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study of Ruxolitinib using a deuterated internal standard.

Experimental_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma) Spiking Spike with Internal Standard (this compound) Sample_Collection->Spiking Extraction Sample Preparation (e.g., Protein Precipitation) Spiking->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing PK_Analysis Pharmacokinetic Analysis Data_Processing->PK_Analysis

Figure 2: A typical experimental workflow for Ruxolitinib quantification.

Conclusion

This compound serves as an excellent internal standard for the bioanalysis of Ruxolitinib due to its high isotopic enrichment and chemical similarity to the parent drug, ensuring co-elution and similar ionization efficiency. Its use allows for accurate and precise quantification, which is paramount for advancing our understanding of Ruxolitinib's pharmacokinetics and for optimizing its therapeutic use in patients. When selecting a standard, researchers should always refer to the vendor's Certificate of Analysis to ensure it meets the specific requirements of their analytical method.

References

A Comparative Guide to Internal Standards in Chiral Analysis: Justifying the Use of a Racemic Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in chiral analysis, the choice of an internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and reliability of quantitative results. While stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard, a crucial question often arises: is it more advantageous to use a racemic mixture of the internal standard or an enantiomerically pure one? This guide provides a comprehensive comparison of internal standard strategies in chiral analysis, with a focus on the justification for using a racemic internal standard, supported by experimental considerations and data.

The Role of Internal Standards in Chiral Bioanalysis

In quantitative bioanalysis, particularly using techniques like liquid chromatography-mass spectrometry (LC-MS), internal standards are indispensable.[1][2] They are compounds added at a known concentration to all samples, including calibration standards and quality controls, to compensate for variability throughout the analytical process.[2] This variability can stem from sample preparation, injection volume differences, and fluctuations in instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it behaves similarly during extraction, chromatography, and detection.[3]

Types of Internal Standards in Chiral Analysis

The selection of an internal standard in chiral analysis generally falls into three categories:

  • Racemic Internal Standard: A 1:1 mixture of both enantiomers of the analyte, often isotopically labeled.

  • Enantiomerically Pure Internal Standard: A single, pure enantiomer of the analyte, typically isotopically labeled.

  • Achiral or Structural Analog Internal Standard: A non-chiral molecule that is structurally similar to the analyte.

While stable isotope-labeled internal standards are preferred due to their close physicochemical properties to the analyte, the choice between a racemic and an enantiomerically pure SIL-IS requires careful consideration.[2]

Justification for Using a Racemic Internal Standard

The use of a racemic internal standard in chiral analysis is a widely adopted practice, and its justification is rooted in several practical and scientific advantages.

Mitigating Isotopic Effects

A significant consideration when using deuterium-labeled internal standards is the potential for chromatographic separation from the unlabeled analyte, known as the "isotope effect."[3][4] This can lead to different retention times for the analyte and the internal standard. If matrix effects, such as ion suppression or enhancement, are present and vary across the chromatographic peak, this slight separation can lead to inaccurate quantification.[4]

By using a racemic mixture of the deuterated internal standard, each enantiomer of the analyte will have its corresponding deuterated enantiomer eluting in close proximity. This ensures that any retention time shifts due to the isotope effect are mirrored for both enantiomers, providing more accurate correction for any differential matrix effects experienced by each.[4]

Cost-Effectiveness and Availability

Synthesizing and purifying a single, enantiomerically pure, stable isotope-labeled compound is often significantly more expensive and time-consuming than producing a racemic mixture. From a practical standpoint, racemic internal standards are more readily available and cost-effective, making them a more feasible option for routine analysis and high-throughput screening.

Simplified Workflow

Using a single racemic internal standard solution for the quantification of both enantiomers simplifies the sample preparation and analytical workflow. It eliminates the need to prepare and add two separate enantiomerically pure internal standards, reducing the potential for pipetting errors and streamlining the overall process.

Comparison of Internal Standard Strategies

The following table summarizes the key considerations when choosing between different internal standard strategies for chiral analysis.

FeatureRacemic IS (SIL)Enantiomerically Pure IS (SIL)Achiral/Analog IS
Correction for Matrix Effects Excellent, especially with isotopic shifts.Good, but may be less accurate if significant isotopic shift occurs.Moderate to Poor, as it may not co-elute or experience the same matrix effects.
Correction for Extraction Variability Excellent.Excellent.Good, if structurally very similar.
Cost Moderate.High.Low to Moderate.
Availability Generally good.Often requires custom synthesis.Varies, but generally more available than enantiopure SIL-IS.
Potential for Crosstalk Low, but needs verification.Low, but needs verification.High, requires careful selection to avoid interference.
Ease of Implementation Simple, one standard for both enantiomers.More complex, may require two separate standards.Simple, but requires thorough validation for suitability.

Experimental Considerations and Protocols

When validating a chiral method using a racemic internal standard, several key experiments are crucial to ensure data integrity.

Experimental Protocol: Validation of a Chiral LC-MS/MS Method Using a Racemic Internal Standard

This protocol outlines the key steps for validating a chiral bioanalytical method.

  • Stock Solution Preparation: Prepare a stock solution of the racemic stable isotope-labeled internal standard in an appropriate organic solvent.

  • Calibration Curve Preparation: Prepare calibration standards by spiking a known concentration of the racemic internal standard and varying concentrations of the racemic analyte into the biological matrix (e.g., plasma).

  • Quality Control (QC) Sample Preparation: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

  • Sample Extraction: Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on all calibration standards, QC samples, and unknown samples.

  • LC-MS/MS Analysis: Analyze the extracted samples using a validated chiral LC-MS/MS method. The chromatographic conditions must be optimized to achieve baseline separation of the enantiomers.

  • Data Analysis: For each enantiomer, calculate the peak area ratio of the analyte to its corresponding enantiomer of the internal standard. Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for each enantiomer.

  • Validation Parameters: Evaluate the method for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines (e.g., FDA or EMA).[5]

Key Validation Experiments
  • Selectivity: Analyze at least six different lots of the biological matrix to ensure no endogenous interferences co-elute with the analytes or the internal standard.

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte and internal standard in post-extraction spiked samples with their response in a neat solution. This should be performed using at least six different lots of the matrix.

  • Accuracy and Precision: Analyze replicate QC samples on multiple days to determine the intra- and inter-day accuracy and precision. Acceptance criteria are typically within ±15% (±20% at the lower limit of quantification).[5]

  • Stability: Assess the stability of the analytes and internal standard in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term benchtop, and long-term storage).

Logical Workflow for Internal Standard Selection in Chiral Analysis

The decision-making process for selecting an appropriate internal standard for chiral analysis can be visualized as a logical workflow.

IST_Selection cluster_0 start Start: Need for Chiral Analysis is_sil_available Is a Stable Isotope-Labeled (SIL) IS Available? start->is_sil_available is_racemic_available Is a Racemic SIL-IS Available and Cost-Effective? is_sil_available->is_racemic_available Yes use_achiral_is Use Achiral/Analog IS is_sil_available->use_achiral_is No use_racemic_is Use Racemic SIL-IS is_racemic_available->use_racemic_is Yes use_enantiopure_is Consider Enantiopure SIL-IS is_racemic_available->use_enantiopure_is No validate_method Thoroughly Validate Method (Matrix Effects, Specificity, etc.) use_racemic_is->validate_method use_enantiopure_is->validate_method use_achiral_is->validate_method end End: Method Ready for Use validate_method->end

Caption: Decision workflow for selecting an internal standard in chiral analysis.

Conclusion

The selection of an internal standard is a foundational element of a robust and reliable chiral bioanalytical method. While the ideal choice is always a stable isotope-labeled analog of the analyte, the decision between a racemic mixture and an enantiomerically pure standard hinges on a balance of scientific rigor, practical considerations, and cost. The use of a racemic internal standard is often a well-justified approach, particularly in LC-MS/MS analysis, where it can effectively compensate for potential isotopic shifts and associated differential matrix effects. Furthermore, its cost-effectiveness and ready availability make it an attractive option for routine and high-throughput applications. Regardless of the choice, a thorough method validation in accordance with regulatory guidelines is paramount to ensure the integrity of the analytical data.

References

Safety Operating Guide

Navigating the Safe Handling of (Rac)-Ruxolitinib-d8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds such as (Rac)-Ruxolitinib-d8. This deuterated analog of Ruxolitinib, a selective Janus kinase (JAK1 and JAK2) inhibitor, requires stringent handling protocols to minimize exposure and ensure a safe working environment. This guide provides essential safety and logistical information, including operational and disposal plans, to facilitate the safe use of this compound in a laboratory setting.

Hazard Identification and Risk Assessment

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Hand Protection GlovesDouble-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated.
Body Protection Lab Coat/GownA disposable, solid-front, back-tying gown made of a low-linting material.
Eye Protection Safety Glasses/GogglesANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.
Respiratory Protection RespiratorAn N95 or higher-rated respirator is recommended, especially when handling the powder outside of a containment system. For higher-risk activities, a powered air-purifying respirator (PAPR) may be necessary.

Engineering Controls and Safe Handling Practices

Engineering controls are the primary means of minimizing exposure. All manipulations of powdered this compound should be performed in a certified chemical fume hood or a glove box.

Standard Operating Procedure for Weighing and Handling:
  • Preparation: Designate a specific area for handling the compound. Cover the work surface with disposable bench paper.

  • Containment: Perform all weighing and solution preparation inside a chemical fume hood or glove box.

  • Weighing: Use a dedicated set of weighing tools. Tare a sealed container before adding the powder to minimize the risk of aerosolization.

  • Solution Preparation: Add solvent to the powder slowly and carefully to avoid splashing.

  • Decontamination: After each use, decontaminate the work area and all equipment with an appropriate solvent (e.g., 70% ethanol), followed by a soap and water wash.

  • Waste Disposal: Dispose of all contaminated materials, including gloves, bench paper, and empty vials, as hazardous chemical waste.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare Containment (Fume Hood/Glove Box) A->B C Cover Work Surface with Bench Paper B->C D Weigh this compound in a Sealed Container C->D Proceed to Handling E Prepare Solution D->E F Decontaminate Work Area and Equipment E->F Proceed to Cleanup G Dispose of Waste as Hazardous F->G H Doff PPE G->H

Figure 1. Workflow for the safe handling of this compound.

Spill and Exposure Procedures

In the event of a spill or exposure, immediate action is critical.

ScenarioProcedure
Minor Spill (in fume hood) 1. Alert others in the area. 2. Absorb the spill with an inert material (e.g., vermiculite, sand). 3. Decontaminate the area with an appropriate solvent. 4. Collect all cleanup materials in a sealed bag for hazardous waste disposal.
Major Spill (outside fume hood) 1. Evacuate the immediate area. 2. Alert your institution's Environmental Health and Safety (EHS) department. 3. Prevent others from entering the area.
Skin Exposure 1. Immediately remove contaminated clothing. 2. Wash the affected area with soap and water for at least 15 minutes. 3. Seek medical attention.
Eye Exposure 1. Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. 2. Seek immediate medical attention.
Ingestion 1. Seek immediate medical attention. 2. Provide the SDS for Ruxolitinib phosphate to the medical personnel.

Disposal Plan

As this compound is a deuterated compound that is not radioactive, its disposal should follow the same procedures as for its non-deuterated counterpart. All waste materials, including empty vials, contaminated PPE, and cleanup materials, must be collected in a clearly labeled, sealed container for hazardous chemical waste. Follow your institution's specific guidelines for chemical waste disposal. Do not dispose of this material down the drain or in the regular trash.

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling the potent compound this compound, ensuring a safe and productive laboratory environment.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.